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  • Product: 1,5-Dibromo-2,4-diiodobenzene
  • CAS: 96843-23-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,5-Dibromo-2,4-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Landscape of Polyhalogenated Benzene Isomers 1,5-Dibromo-2,4-diiodobenzene, identified by the CAS number 96843-23-1 , is a dist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Polyhalogenated Benzene Isomers

1,5-Dibromo-2,4-diiodobenzene, identified by the CAS number 96843-23-1 , is a distinct isomer within the family of tetrasubstituted halogenated aromatic hydrocarbons.[1][2] Its specific substitution pattern offers a unique chemical scaffold for further functionalization, making it a molecule of interest for synthetic chemists. While its close relative, 1,4-Dibromo-2,5-diiodobenzene (CAS 63262-06-6), has been more extensively studied for its applications in organic electronics, the 1,5-dibromo-2,4-diiodo isomer presents a different steric and electronic environment that can be strategically exploited in the design of novel molecular architectures.[3][4] This guide provides a comprehensive overview of the known properties, potential synthetic routes, and prospective applications of 1,5-Dibromo-2,4-diiodobenzene, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties and Structural Attributes

While detailed experimental data for 1,5-Dibromo-2,4-diiodobenzene is not extensively documented in publicly available literature, we can infer its key properties based on its structure and data from its isomers.

PropertyValueSource
CAS Number 96843-23-1[1][2]
Molecular Formula C₆H₂Br₂I₂[1]
Molecular Weight 487.70 g/mol [1][4]
Appearance White to off-white powder or crystals (predicted)Inferred from similar compounds
Solubility Likely soluble in organic solvents like tolueneInferred from 1,4-isomer
Storage Recommended to be stored at 2-8°C in a dark, dry place[1]

The arrangement of two bromine and two iodine atoms on the benzene ring in a 1,5- and 2,4- pattern, respectively, results in a molecule with significant potential for regioselective reactions. The carbon-iodine bonds are generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions than the carbon-bromine bonds. This differential reactivity is a cornerstone of its synthetic utility, allowing for a stepwise and controlled introduction of different substituents.

Strategic Synthesis of 1,5-Dibromo-2,4-diiodobenzene

Synthetic_Pathway_1_5_Dibromo_2_4_diiodobenzene cluster_0 Hypothetical Synthesis of 1,5-Dibromo-2,4-diiodobenzene 1,3-Dibromobenzene 1,3-Dibromobenzene Intermediate_2 1,5-Dibromo-3-nitrobenzene 1,3-Dibromobenzene->Intermediate_2  HNO₃, H₂SO₄ (Nitration) Intermediate_1 2,6-Dibromo-4-nitroaniline Intermediate_3 2,4-Diiodo-1,5-dibromobenzene (Target) Intermediate_1->Intermediate_3  1. Diazotization (NaNO₂, H₂SO₄)  2. Sandmeyer Reaction (KI) Intermediate_2->Intermediate_1  1. Reduction (e.g., Fe/HCl)  2. Iodination (e.g., I₂, HIO₃)

Caption: A proposed multi-step synthesis of 1,5-Dibromo-2,4-diiodobenzene.

Detailed Hypothetical Protocol:
  • Nitration of 1,3-Dibromobenzene: 1,3-Dibromobenzene would be treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group. The bromine atoms are meta-directing, which would favor the formation of 1,5-Dibromo-3-nitrobenzene.

  • Reduction of the Nitro Group: The nitro group of 1,5-Dibromo-3-nitrobenzene would then be reduced to an amine, for instance using iron powder in the presence of hydrochloric acid, to yield 3,5-dibromoaniline.

  • Ortho-Iodination: The resulting 3,5-dibromoaniline could then be subjected to iodination. The strongly activating and ortho-, para-directing amino group would direct the iodine atoms to the 2- and 4-positions.

  • Diazotization and Sandmeyer Reaction: The amino group of the resulting 2,4-diiodo-3,5-dibromoaniline would be converted to a diazonium salt using sodium nitrite and a strong acid, followed by a Sandmeyer reaction with potassium iodide to replace the diazonium group with an iodine atom, yielding the final product.

Applications in Drug Development and Medicinal Chemistry

While direct applications of 1,5-Dibromo-2,4-diiodobenzene in drug development are not yet reported, its structural motifs are present in medicinally relevant molecules. For instance, the related compound, 1,5-dibromo-2,4-dimethoxybenzene, serves as a key intermediate in the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[6] This underscores the potential value of the 1,5-dibromo substitution pattern in the scaffold of biologically active compounds.

The true potential of 1,5-Dibromo-2,4-diiodobenzene lies in its role as a versatile building block. The presence of four halogen atoms at distinct positions allows for a variety of selective cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the construction of complex, poly-functionalized aromatic systems that are often central to the structure of modern pharmaceuticals.

Applications_Flowchart cluster_reactions Selective Cross-Coupling Reactions cluster_products Potential Products cluster_applications Therapeutic Areas Start 1,5-Dibromo-2,4-diiodobenzene Suzuki Suzuki Coupling (C-I bonds) Start->Suzuki Sonogashira Sonogashira Coupling (C-I bonds) Start->Sonogashira ComplexAromatics Complex Poly-Aromatic Systems Suzuki->ComplexAromatics Sonogashira->ComplexAromatics Stille Stille Coupling (C-Br bonds) Heterocycles Novel Heterocyclic Scaffolds Stille->Heterocycles Buchwald Buchwald-Hartwig (C-Br bonds) Buchwald->Heterocycles ComplexAromatics->Stille ComplexAromatics->Buchwald Oncology Oncology Heterocycles->Oncology Virology Virology Heterocycles->Virology Neuroscience Neuroscience Heterocycles->Neuroscience

Caption: Potential synthetic utility of 1,5-Dibromo-2,4-diiodobenzene in drug discovery.

Safety and Handling

As with all polyhalogenated aromatic compounds, 1,5-Dibromo-2,4-diiodobenzene should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[7] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7] Based on data for the 1,4-isomer, this class of compounds can cause skin and serious eye irritation.[4][7][8] In case of contact, the affected area should be washed thoroughly with water.[7]

Conclusion

1,5-Dibromo-2,4-diiodobenzene is a chemical entity with significant, yet largely untapped, potential. Its unique substitution pattern and the differential reactivity of its halogen atoms make it an attractive building block for the synthesis of complex organic molecules. While a scarcity of direct research on this specific isomer necessitates some extrapolation from related compounds, the foundational principles of organic chemistry suggest a promising future for its application in the development of novel therapeutics and advanced materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

  • Vijesh, A. M., Isloor, A. M., Gerber, T., van Brecht, B., & Betz, R. (2012). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3479. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,4-Dibromo-2,5-diiodobenzene: A Key Enabler for the Future of Organic Electronics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11123771, 1,4-Dibromo-2,5-diiodobenzene. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
  • Angene Chemical. (2024). Safety Data Sheet: 1,4-Dibromo-2,5-diiodobenzene. Retrieved from [Link]

  • Wang, W., et al. (2023). On-Surface Reaction of 1,4-Dibromo-2,5-Diiodobenzene on Au(111) and Ag(100). The Journal of Physical Chemistry C, 127(12), 5995–6002. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Dibromobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,5-Dibromo-2,4-dimethoxybenzene. Retrieved from [Link]

  • ACS Publications. (2023). On-Surface Reaction of 1,4-Dibromo-2,5-Diiodobenzene on Au(111) and Ag(100). Retrieved from [Link]

  • Khan, I., et al. (2021). A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives. Journal of Chemistry, 2021, 5589837. [Link]

  • Hart, H., & Ruge, B. (1985). Synthetically Useful Aryl-Aryl Bond Formation via Grignard Generation and Trapping of Arynes. A One-Step Synthesis of p-Terphenyls. The Journal of Organic Chemistry, 50(1), 432-438. [Link]

  • Lead Sciences. (n.d.). 1,5-Dibromo-2,4-diiodobenzene. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet: 1,5-Dibromo-2,4-diiodobenzene. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1,5-Dibromo-2,4-diiodobenzene. Retrieved from [Link]

Sources

Exploratory

Hazards and safety information for 1,5-Dibromo-2,4-diiodobenzene

An In-Depth Technical Guide to the Hazards and Safety of 1,5-Dibromo-2,4-diiodobenzene Foreword: A Data-Driven Approach to Chemical Safety In the fields of research and pharmaceutical development, the introduction of nov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hazards and Safety of 1,5-Dibromo-2,4-diiodobenzene

Foreword: A Data-Driven Approach to Chemical Safety

In the fields of research and pharmaceutical development, the introduction of novel or sparsely documented chemical entities is a common occurrence. 1,5-Dibromo-2,4-diiodobenzene is one such compound. While its structural analogue, 1,4-Dibromo-2,5-diiodobenzene, is utilized as an intermediate in the synthesis of materials for organic electronics, specific and comprehensive safety data for the 1,5-dibromo-2,4-diiodo isomer is not extensively available in public literature or safety data sheets.[1]

This guide is structured to address this data gap by employing a scientifically rigorous surrogate analysis approach. The hazard classifications, handling protocols, and emergency procedures detailed herein are primarily based on the well-documented safety profile of the isomeric compound, 1,4-Dibromo-2,5-diiodobenzene (CAS No. 63262-06-6) . This methodology is a cornerstone of predictive toxicology and industrial hygiene, allowing for the establishment of robust safety protocols in the absence of compound-specific data. It is imperative that researchers treat this information as a baseline and apply a conservative approach to safety, recognizing that subtle structural differences can lead to variations in biological and chemical reactivity.

Section 1: Hazard Identification and GHS Classification (Analogue-Based)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on data from multiple suppliers for the analogue 1,4-Dibromo-2,5-diiodobenzene, the following classifications are anticipated for 1,5-Dibromo-2,4-diiodobenzene.[2][3]

Table 1: GHS Hazard Classification for 1,4-Dibromo-2,5-diiodobenzene | Hazard Class | Hazard Category | GHS Code | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | Warning |


|
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation | Warning |

|

The primary hazards associated with this class of compounds are dermal and ocular irritation.[3] There is currently insufficient data to classify the compound for other hazards such as carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[4] Therefore, the absence of a warning does not imply the absence of a hazard.

Section 2: Proactive Exposure Control: Engineering and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes the elimination of hazards, followed by substitution, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE). For handling solid compounds like 1,5-Dibromo-2,4-diiodobenzene, preventing the generation and inhalation of dust is paramount.

Engineering Controls: The First Line of Defense

All manipulations of 1,5-Dibromo-2,4-diiodobenzene powder should be conducted within certified engineering controls designed to contain airborne particles.

  • Chemical Fume Hood: Mandatory for all weighing, transferring, and reaction setup procedures. The high-velocity airflow ensures that any generated dust is captured and exhausted away from the operator's breathing zone.

  • Vented Balance Safety Enclosure (VBSE): The preferred control for high-accuracy weighing of potent or hazardous powders. A VBSE provides a non-turbulent airflow that minimizes balance fluctuations while ensuring containment.

  • Glovebox or Isolator: For larger-scale operations or when handling the compound over extended periods, a glovebox provides the highest level of containment by creating a physical barrier between the operator and the material.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the final, critical barrier to exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[5][6]

Table 2: Recommended Personal Protective Equipment (PPE) Protocol

Protection Type Specification Standard (US/EU) Rationale and Best Practices
Eye and Face Tightly-fitting chemical safety goggles and a full-face shield. NIOSH / EN 166 Protects against splashes and airborne particles. A face shield worn over goggles is mandatory when there is a significant risk of splashing.[7]
Hand Chemical-resistant, impervious gloves (e.g., Nitrile). ASTM F739 / EN 374 Double-gloving is strongly recommended to protect against tears and contamination during glove removal.[7] Gloves must be inspected before use and changed immediately if contamination is suspected.[2]
Body Fully-buttoned, long-sleeved laboratory coat. N/A A chemical-resistant apron or disposable coverall should be worn over the lab coat for procedures with a higher risk of spillage.[6]

| Respiratory | NIOSH-approved N95 (or higher) particulate respirator. | NIOSH / EN 149 | Required if engineering controls are insufficient, during a large spill cleanup, or when the potential for aerosolization is high. Fit-testing is mandatory for effective protection. |

Section 3: Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized protocols is critical for minimizing risk and ensuring experimental reproducibility.

Handling Protocol
  • Preparation: Before handling, ensure all required engineering controls are operational and all PPE is readily available and inspected. Designate a specific area within the fume hood for the handling of the compound.

  • Aliquotting: Weigh the compound in a tared, sealed container within a vented enclosure to prevent dust dissemination.

  • Transfer: Use techniques that minimize dust generation, such as gentle scooping with a spatula rather than pouring from a height. If dissolving, add the solvent to the vessel containing the solid slowly to avoid splashing.

  • Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment with an appropriate solvent. Wash hands thoroughly with soap and water.[2]

Storage Protocol

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Temperature: Store in a cool, dry area, with supplier data for the analogue suggesting refrigerated conditions (2-8°C).[2]

  • Atmosphere: Keep the container tightly closed to prevent moisture ingress.

  • Light: Protect from light, as halogenated aromatic compounds can be light-sensitive.[8]

  • Incompatibilities: Store away from strong oxidizing agents.[4]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of emergency equipment.

First Aid Measures

The following first-aid procedures are based on the known effects of the analogue compound and should be administered while seeking immediate medical attention.[2]

FirstAid

Spill and Leak Response

A rapid and coordinated response can prevent a minor spill from escalating.

SpillResponse

Firefighting Measures

While the compound itself is not classified as flammable, halogenated aromatics can decompose in a fire to produce highly toxic and corrosive fumes.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[9]

  • Hazardous Combustion Products: Expect the formation of carbon oxides, hydrogen bromide, and hydrogen iodide.

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]

Section 5: Disposal Considerations

Chemical waste must be managed in a way that ensures the safety of personnel and protects the environment.

  • Waste Classification: All waste containing 1,5-Dibromo-2,4-diiodobenzene, including contaminated lab supplies and spill cleanup materials, should be treated as hazardous chemical waste.[9]

  • Disposal Method: Do not dispose of via standard laboratory drains or as regular trash. All waste must be collected in clearly labeled, sealed containers.[2]

  • Professional Service: Arrange for disposal through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[3]

References

  • Angene Chemical, "Safety Data Sheet: 1,4-Dibromo-2,5-diiodobenzene," [Online].
  • Fisher Scientific, "Safety Data Sheet: 1,2-Dibromobenzene," [Online].
  • Sigma-Aldrich, "Safety Data Sheet: 1,4-Dibromobenzene," [Online].
  • Carl ROTH, "Safety Data Sheet: Bromobenzene D5," [Online].
  • TCI Chemicals, "Safety Data Sheet: 1,4-Dibromo-2,5-diiodobenzene," [Online].
  • New Jersey Department of Health, "Hazard Summary: Dibromobenzene," [Online].
  • Fisher Scientific, "Safety Data Sheet: 1,4-Diiodobenzene," [Online].
  • Santa Cruz Biotechnology, "Safety Data Sheet: 1-Bromo-2,4-dinitrobenzene," [Online].
  • ChemScene, "Product Page: 1,4-Dibromo-2,5-diiodobenzene," [Online].
  • BenchChem, "Personal protective equipment for handling 1,4-di-tert-Butyl-2,5-dimethoxybenzene," [Online].
  • BenchChem, "Personal protective equipment for handling 3,5-DiBr-PAESA," [Online].
  • Ningbo Inno Pharmchem Co., Ltd., "1,4-Dibromo-2,5-diiodobenzene: A Key Enabler for the Future of Organic Electronics," [Online].
  • BenchChem, "Personal protective equipment for handling 4-Bromo-3-iodophenol," [Online].

Sources

Foundational

A Senior Application Scientist's Guide to 1,5-Dibromo-2,4-diiodobenzene for Advanced Research and Development

This in-depth technical guide is intended for researchers, medicinal chemists, and materials scientists. It provides a comprehensive overview of the commercial sourcing, quality considerations, and strategic synthetic ap...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, medicinal chemists, and materials scientists. It provides a comprehensive overview of the commercial sourcing, quality considerations, and strategic synthetic applications of 1,5-Dibromo-2,4-diiodobenzene (CAS No. 96843-23-1), a highly functionalized aromatic building block with significant potential in drug discovery and advanced materials synthesis. This document moves beyond a simple catalog listing to offer practical insights into the causality behind experimental choices and to provide a framework for its effective utilization in complex synthetic endeavors.

Strategic Importance and Market Availability

1,5-Dibromo-2,4-diiodobenzene is a tetra-halogenated benzene derivative featuring a unique substitution pattern that offers orthogonal reactivity. The presence of both bromine and iodine atoms on the aromatic scaffold allows for selective, stepwise functionalization through various cross-coupling reactions. This strategic handle is of paramount importance in the construction of complex molecular architectures where precise control over substituent placement is critical.

While not as commonly cited as some of its isomers, the 1,5-dibromo-2,4-disubstituted phenyl motif is found in pharmacologically active molecules. For instance, the structurally related 1,5-dibromo-2,4-dimethoxybenzene serves as a key intermediate in the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[1][2] This underscores the potential of the 1,5-dibromo-2,4-diiodobenzene core as a valuable scaffold for the development of novel therapeutics.

Commercial Suppliers and Quality Benchmarks

A critical first step in any research program is the reliable sourcing of starting materials. 1,5-Dibromo-2,4-diiodobenzene is available from several reputable chemical suppliers, often specializing in building blocks for research and development. When procuring this reagent, it is imperative to consider not just the price, but also the purity, consistency, and the quality of the accompanying analytical data.

Supplier (Brand)Catalog NumberPurityAvailable QuantitiesStorage Conditions
Lead Sciences (BLDpharm)BD0080672598%250mg, 1g, 5gKeep in dark place, Sealed in dry, 2-8°C[3]
Ambeed 96843-23-1>98%InquireRoom Temperature
CymitQuimica (Fluorochem)96843-23-1InquireInquireInquire

Expert Insight: For applications in late-stage drug discovery or materials science where trace impurities can significantly impact biological activity or device performance, requesting a lot-specific Certificate of Analysis (CoA) is a self-validating step. The CoA should provide detailed information on the analytical methods used to determine purity (e.g., NMR, HPLC, GC-MS) and the levels of any detected impurities.

Proposed Synthesis and Mechanistic Considerations

A Hypothetical, Step-by-Step Synthesis Protocol

This protocol is a theoretical pathway and has not been experimentally validated. It is intended to provide a logical starting point for a synthetic chemist.

Step 1: Di-iodination of 1,3-dibromobenzene

The introduction of two iodine atoms onto the 1,3-dibromobenzene ring can be achieved via an electrophilic iodination reaction. The directing effects of the two bromine atoms will favor substitution at the 4- and 6-positions, which are ortho and para to the directing groups and are sterically accessible. However, to achieve di-iodination at the 2- and 4-positions, a more complex, multi-step approach might be necessary, potentially involving blocking groups or a different starting material. A more direct, albeit potentially lower-yielding, approach is presented here.

  • Reagents and Conditions:

    • 1,3-Dibromobenzene (1.0 eq.)

    • N-Iodosuccinimide (NIS) (2.2 eq.)

    • Trifluoromethanesulfonic acid (catalytic amount)

    • Dichloromethane (solvent)

    • Reaction at room temperature for 24-48 hours.

  • Reaction Mechanism: The triflic acid protonates NIS, generating a more potent electrophilic iodine species. The electron-rich benzene ring of 1,3-dibromobenzene then attacks the electrophilic iodine, followed by rearomatization to yield the iodinated product. The bromine atoms are deactivating but are ortho, para-directing. The 4- and 6-positions are electronically favored. The 2-position is also activated but sterically hindered. Achieving the desired 2,4-diiodo substitution might be challenging due to a mixture of isomers.

  • Work-up and Purification:

    • Quench the reaction with aqueous sodium thiosulfate solution to remove any unreacted iodine.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent such as hexanes, to isolate the desired 1,5-dibromo-2,4-diiodobenzene isomer from other regioisomers.

Strategic Application in Cross-Coupling Reactions

The true synthetic power of 1,5-dibromo-2,4-diiodobenzene lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond.[4] This reactivity difference allows for selective functionalization at the iodinated positions while leaving the brominated positions intact for subsequent transformations.

Selective Functionalization Workflow

The following diagram illustrates a generalized workflow for the stepwise functionalization of 1,5-dibromo-2,4-diiodobenzene.

G A 1,5-Dibromo-2,4-diiodobenzene B Suzuki or Stille Coupling (Selective at C-I bonds) A->B C 2,4-Di-substituted-1,5-dibromobenzene B->C D Further Suzuki, Stille, Buchwald-Hartwig, etc. (at C-Br bonds) C->D E Fully Functionalized Aromatic Core D->E

Caption: Stepwise functionalization of 1,5-Dibromo-2,4-diiodobenzene.

Suzuki-Miyaura Coupling: A Protocol for Selective C-I Arylation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[5]

  • Experimental Protocol:

    • To a reaction vessel, add 1,5-dibromo-2,4-diiodobenzene (1.0 eq.), the desired arylboronic acid (2.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, potassium carbonate (3.0 eq.).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solvent system, such as a mixture of toluene and water.

    • Heat the reaction mixture, typically to 80-100 °C, and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 2,4-diaryl-1,5-dibromobenzene by column chromatography or recrystallization.

  • Causality of Choices:

    • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.

    • Base: The base is crucial for the transmetalation step of the catalytic cycle.

    • Solvent: A two-phase solvent system is often used to facilitate the dissolution of both the organic and inorganic reagents.

    • Temperature: Elevated temperatures are typically required to drive the reaction to completion, although the higher reactivity of the C-I bond may allow for milder conditions compared to C-Br bond coupling.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling, which utilizes organostannane reagents, is another powerful tool for C-C bond formation and is known for its tolerance of a wide range of functional groups.[6][7]

  • Experimental Protocol:

    • In an inert atmosphere, dissolve 1,5-dibromo-2,4-diiodobenzene (1.0 eq.) and the desired organostannane reagent (2.2 eq.) in a degassed anhydrous solvent such as toluene or DMF.

    • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.).

    • Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or GC-MS.

    • After cooling, the reaction mixture can be worked up by dilution with an organic solvent and washing with aqueous potassium fluoride to remove tin byproducts.

    • Further purification is achieved through standard techniques like column chromatography.

Conclusion and Future Outlook

1,5-Dibromo-2,4-diiodobenzene is a valuable, albeit underutilized, building block for the synthesis of complex, highly substituted aromatic compounds. Its commercial availability from specialized suppliers provides a reliable starting point for research endeavors. The key to unlocking its full potential lies in the strategic and selective functionalization of its four halogen atoms, with the differential reactivity of the iodine and bromine substituents being the cornerstone of this strategy.

For researchers in drug discovery and materials science, this molecule offers a canvas for creating novel structures with precisely tuned electronic and steric properties. As the demand for increasingly complex and functionalized molecules grows, the importance of versatile building blocks like 1,5-dibromo-2,4-diiodobenzene is set to rise. It is through the careful and creative application of modern synthetic methodologies that the full potential of this and similar reagents will be realized, leading to the next generation of innovative medicines and materials.

References

  • Lead Sciences. 1,5-Dibromo-2,4-diiodobenzene. [Link]

  • Vijesh, A. M., Isloor, A. M., Gerber, T., van Brecht, B., & Betz, R. (2012). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3479. [Link]

  • Angene Chemical. Safety Data Sheet: 1,5-Dibromo-2,4-diiodobenzene. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Versatility of 1,4-Dibromo-2,5-diiodobenzene. [Link]

  • Shaheen, S., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(15), 2738. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • ResearchGate. (PDF) 1,5-Dibromo-2,4-dimethoxybenzene. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Reactivity of Iodo- and Bromoarenes in Palladium-Catalyzed Amination. Journal of the American Chemical Society, 129(25), 7814–7815. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Advanced Organic Electronic Materials Utilizing 1,5-Dibromo-2,4-diiodobenzene

Introduction: The Strategic Advantage of 1,5-Dibromo-2,4-diiodobenzene In the landscape of organic electronics, the rational design of conjugated small molecules, oligomers, and polymers is paramount for achieving desire...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 1,5-Dibromo-2,4-diiodobenzene

In the landscape of organic electronics, the rational design of conjugated small molecules, oligomers, and polymers is paramount for achieving desired photophysical and electronic properties. The precursor 1,5-Dibromo-2,4-diiodobenzene stands out as a uniquely powerful and versatile building block for this purpose.[1] Its tetra-halogenated benzene core is engineered for strategic, sequential functionalization, offering chemists precise control over the construction of complex molecular architectures.[1][2]

The core utility of this reagent lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bonds are significantly weaker and thus more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bonds.[3] This reactivity gradient allows for selective functionalization at the iodo-positions (2 and 4) while leaving the bromo-positions (1 and 5) intact for subsequent transformations. This stepwise approach is critical for creating well-defined, non-symmetric, and highly functionalized materials for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[4][5]

This application note provides detailed protocols and the underlying scientific rationale for employing 1,5-Dibromo-2,4-diiodobenzene in key cross-coupling reactions.

cluster_0 1,5-Dibromo-2,4-diiodobenzene A Iodine (Position 2) High Reactivity Core Benzene Core A->Core 1st Coupling Site B Iodine (Position 4) High Reactivity B->Core 1st Coupling Site C Bromine (Position 1) Low Reactivity C->Core 2nd Coupling Site D Bromine (Position 5) Low Reactivity D->Core 2nd Coupling Site

Caption: Reactivity hierarchy of 1,5-Dibromo-2,4-diiodobenzene.

Palladium-Catalyzed Cross-Coupling Strategies

The synthesis of π-conjugated systems from 1,5-Dibromo-2,4-diiodobenzene is dominated by palladium-catalyzed cross-coupling reactions. The three most prevalent and powerful methods—Suzuki-Miyaura, Stille, and Sonogashira couplings—are detailed below.

Suzuki-Miyaura Coupling: Building C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most versatile methods for forming carbon-carbon bonds, celebrated for its mild reaction conditions and the commercial availability of a vast library of boronic acids and esters.[6][7] When applied to 1,5-Dibromo-2,4-diiodobenzene, it allows for the introduction of aryl or heteroaryl groups, extending the π-conjugation of the core.

Causality Behind Experimental Choices:

  • Catalyst System: A Pd(0) source is essential for the catalytic cycle.[8] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice as it is a pre-formed, active Pd(0) catalyst. The bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps.[6]

  • Base: A base is required to activate the boronic acid for transmetalation.[7] An aqueous solution of a carbonate like K₃PO₄ or K₂CO₃ is effective and generally avoids side reactions.[9]

  • Solvent System: A two-phase solvent system, such as toluene/water or THF/water, is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[10] Rigorous deoxygenation is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst.

Protocol: Selective Di-arylation at the Iodo-positions

This protocol describes the selective reaction of two equivalents of an arylboronic acid at the C-I positions.

Materials & Reagents:

  • 1,5-Dibromo-2,4-diiodobenzene (1.0 eq)

  • Arylboronic Acid (2.1 eq)

  • Pd(PPh₃)₄ (0.04 eq)

  • Potassium Phosphate (K₃PO₄), 2.0 M aqueous solution (4.0 eq)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

Experimental Workflow:

G A Setup & Inerting (Schlenk flask, N2/Ar) B Reagent Addition (Dibromodiiodobenzene, Boronic Acid, Solvent) A->B C Degassing (Freeze-Pump-Thaw or N2 purge) B->C D Catalyst & Base Addition (Pd(PPh3)4, K3PO4 soln) C->D E Reaction (Reflux, 80-100 °C, 12-24h) D->E F Work-up (Quench, Extract, Dry) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 1,5-Dibromo-2,4-diiodobenzene (1.0 eq) and the desired arylboronic acid (2.1 eq).

  • Solvent Addition: Add anhydrous toluene (or THF) to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[9]

  • Catalyst and Base Addition: Add the aqueous K₃PO₄ solution (4.0 eq) followed by the Pd(PPh₃)₄ catalyst (0.04 eq) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously overnight (12-24 hours). Monitor reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stille Polycondensation: Crafting Conjugated Polymers

The Stille coupling reaction, which couples an organohalide with an organostannane (organotin) reagent, is a cornerstone of conjugated polymer synthesis.[5][11] Its primary advantages are its tolerance to a wide variety of functional groups and its robustness. However, a significant drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification.[12]

Causality Behind Experimental Choices:

  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] is a stable Pd(0) source, often paired with a phosphine ligand like Tri(o-tolyl)phosphine (P(o-tol)₃). The ligand stabilizes the palladium center and modulates its reactivity.

  • Solvent: A high-boiling, anhydrous, aprotic polar solvent like N,N-Dimethylformamide (DMF) or chlorobenzene is typically used to ensure solubility of the growing polymer chain and to allow for higher reaction temperatures.

  • Reaction Conditions: Stille reactions often require elevated temperatures to drive the reaction to completion and achieve high molecular weight polymers.[13]

Protocol: Synthesis of a Poly(p-phenylene-co-thiophene) Derivative

Materials & Reagents:

  • 1,5-Dibromo-2,4-diiodobenzene (1.0 eq)

  • 2,5-Bis(tributylstannyl)thiophene (1.0 eq)

  • Pd₂(dba)₃ (0.015 eq)

  • P(o-tol)₃ (0.08 eq)

  • Anhydrous, degassed chlorobenzene

Step-by-Step Procedure:

  • Inert Setup: In a glovebox or under a strict inert atmosphere, add 1,5-Dibromo-2,4-diiodobenzene, 2,5-Bis(tributylstannyl)thiophene, Pd₂(dba)₃, and P(o-tol)₃ to a Schlenk tube equipped with a reflux condenser.

  • Solvent Addition: Add anhydrous, degassed chlorobenzene.

  • Polymerization: Heat the mixture at 110-120 °C for 48-72 hours. The solution will typically become viscous as the polymer forms.

  • Precipitation and Purification: Cool the reaction mixture and pour it slowly into a large volume of vigorously stirring methanol to precipitate the polymer.

  • Soxhlet Extraction: Collect the crude polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform a sequential Soxhlet extraction with methanol, acetone, and hexanes. The purified polymer remains in the thimble.

  • Final Collection: Dissolve the purified polymer in a minimal amount of hot chloroform or chlorobenzene and re-precipitate into methanol. Collect the final polymer by filtration and dry under vacuum.

ParameterSuzuki-Miyaura CouplingStille PolycondensationSonogashira Coupling
Coupling Partner Organoboron (e.g., Boronic Acid)Organostannane (e.g., Tributyltin)Terminal Alkyne
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ / P(o-tol)₃PdCl₂(PPh₃)₂ / CuI
Typical Base K₃PO₄, K₂CO₃, CsFNone (or additive like LiCl)Triethylamine (Et₃N), DIPEA
Key Advantage Low toxicity byproducts, vast reagent scopeHigh functional group toleranceDirect C(sp²)-C(sp) bond formation
Key Disadvantage Base sensitivity of some substratesToxic tin reagents and byproductsHomocoupling of alkyne (Glaser)

Table 1: Comparison of Key Cross-Coupling Reactions.

Sonogashira Coupling: Introducing Alkyne Linkers

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is invaluable for creating rigid, linear molecular wires and polymers with extended conjugation.[16] A co-catalytic amount of a copper(I) salt (typically CuI) is used to accelerate the reaction, allowing it to proceed under milder conditions.[17]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[16] The palladium species undergoes oxidative addition with the aryl halide, while the copper acetylide, formed in situ, participates in the transmetalation step.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N), serves a dual role: it acts as the base to deprotonate the terminal alkyne and often functions as the solvent.[14]

  • Copper-Free Variant: Concerns about copper-catalyzed alkyne homocoupling (Glaser coupling) have led to the development of copper-free Sonogashira protocols, though these often require higher temperatures or more specialized ligand systems.[18]

Protocol: Selective Di-alkynylation at the Iodo-positions

Materials & Reagents:

  • 1,5-Dibromo-2,4-diiodobenzene (1.0 eq)

  • Terminal Alkyne (2.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) Iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N), anhydrous and deoxygenated

  • Tetrahydrofuran (THF), anhydrous and deoxygenated

Step-by-Step Procedure:

  • Inert Setup: To a Schlenk flask, add 1,5-Dibromo-2,4-diiodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq). Evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated THF and triethylamine (typically a 2:1 to 5:1 ratio). Add the terminal alkyne (2.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often complete within 2-8 hours. Monitor by TLC.

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) followed by brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the product via column chromatography.

Sequential Functionalization Strategy

The true synthetic power of 1,5-Dibromo-2,4-diiodobenzene is realized in sequential coupling strategies. By carefully controlling reaction conditions (e.g., temperature, catalyst choice), one can first functionalize the iodo-positions, purify the resulting 1,5-dibromo-2,4-disubstituted-benzene intermediate, and then subject this molecule to a second, different cross-coupling reaction at the bromo-positions. This enables the synthesis of complex, asymmetric architectures that would be difficult to access otherwise.

A 1,5-Dibromo-2,4-diiodobenzene B Step 1: Selective Coupling (e.g., Suzuki at C-I) A->B C Intermediate: 1,5-Dibromo-2,4-diarylbenzene B->C D Step 2: Second Coupling (e.g., Sonogashira at C-Br) C->D E Final Product: Asymmetric Conjugated Molecule D->E

Caption: A sequential cross-coupling strategy using the title compound.

Characterization of Synthesized Materials

Confirmation of the desired product structure and purity is essential. A combination of the following analytical techniques is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, verify the regiochemistry of the substitution, and assess purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.

  • UV-Visible Spectroscopy: Used to investigate the optical properties of the conjugated materials, including the absorption maximum (λₘₐₓ) and the optical bandgap.[19][20]

  • Gel Permeation Chromatography (GPC): For polymeric materials, GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI), which are critical indicators of a successful polymerization.[21]

Conclusion

1,5-Dibromo-2,4-diiodobenzene is a premier building block for the synthesis of advanced organic electronic materials. Its well-defined reactivity hierarchy allows for a strategic and controlled approach to building molecular complexity through regioselective palladium-catalyzed cross-coupling reactions. By understanding the causality behind the choice of reagents and conditions for Suzuki, Stille, and Sonogashira couplings, researchers can effectively design and synthesize novel conjugated systems with tailored properties for next-generation electronic devices.

References

  • PubChem. (n.d.). 1,4-Dibromo-2,5-diiodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,4-Dibromo-2,5-diiodobenzene: A Key Enabler for the Future of Organic Electronics. Retrieved from [Link]

  • Butters, M., et al. (2018). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. ACS Publications. Retrieved from [Link]

  • Sahu, D., et al. (2014). Ab initio study of the electronic structure of the crystalline high-mobility organic semiconductor 1,4-diiodobenzene. ResearchGate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 1,4-Dibromo-2,5-diiodobenzene. Retrieved from [Link]

  • Wang, C., et al. (2016). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Montaudo, G., et al. (2006). Characterization of synthetic polymers by MALDI-MS. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • M. Maj-Szaleniec, et al. (2008). Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. ResearchGate. Retrieved from [Link]

  • Al-Hashimi, M., & Al-Hilali, S. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. Retrieved from [Link]

  • G. D'Andola, et al. (2022). Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties. Molecules, 27(18), 5899. PMC - PubMed Central. Retrieved from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Organic Process Research & Development, 19(1), 1-34. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • M. Jakobi, et al. (2020). Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). ResearchGate. Retrieved from [Link]

  • B. H. Lessard, et al. (2020). Circular Discovery in Small Molecule and Conjugated Polymer Synthetic Methodology. Accounts of Chemical Research, 53(8), 1547-1558. Retrieved from [Link]

  • Zhen, R., et al. (2019). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Organic Polymer Material Research. Bilingual Publishing Group. Retrieved from [Link]

  • Zhen, R., et al. (2020). Synthesis and Characterization of 4,4′-Dibromoazobenzene. ResearchGate. Retrieved from [Link]

  • Yamamoto, T., et al. (1992). Synthesis of conjugated polymer by the Stille Coupling Reaction. Chemistry of Materials. ACS Publications. Retrieved from [Link]

  • Yamamoto, T., et al. (1992). Synthesis of conjugated polymer by the Stille coupling reaction. OSTI.GOV. Retrieved from [Link]

Sources

Application

Mastering Regioselectivity: A Guide to the Functionalization of 1,5-Dibromo-2,4-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Polyhalogenated Scaffold In the intricate world of organic synthesis, the ability to construct complex molecular arch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polyhalogenated Scaffold

In the intricate world of organic synthesis, the ability to construct complex molecular architectures with precision is paramount. Polyhalogenated aromatic compounds serve as exceptionally versatile building blocks, offering multiple reaction sites for the stepwise and controlled introduction of diverse functional groups. Among these, 1,5-dibromo-2,4-diiodobenzene stands out as a powerful scaffold for the synthesis of highly substituted benzene derivatives, which are key components in pharmaceuticals, functional materials, and agrochemicals.[1][2] The strategic arrangement of two different types of halogens on the benzene ring—iodine and bromine—provides a unique opportunity for regioselective functionalization, leveraging the inherent differences in their reactivity.

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the principles and protocols for the regioselective functionalization of 1,5-dibromo-2,4-diiodobenzene. We will delve into the mechanistic underpinnings of selective cross-coupling and metal-halogen exchange reactions, offering detailed, field-proven protocols to empower chemists to unlock the full synthetic potential of this versatile building block.

The Principle of Regioselectivity: Exploiting the C-I vs. C-Br Reactivity Gradient

The cornerstone of regioselective functionalization of 1,5-dibromo-2,4-diiodobenzene lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the organohalide to the Pd(0) catalyst. The bond dissociation energy of the C-X bond plays a crucial role in this step, following the general trend: C-I < C-Br < C-Cl.[3]

Consequently, the weaker C-I bonds of 1,5-dibromo-2,4-diiodobenzene are significantly more susceptible to oxidative addition than the stronger C-Br bonds.[4] This substantial reactivity difference allows for the selective functionalization of the iodo-substituents under milder conditions, leaving the bromo-substituents intact for subsequent transformations under more forcing conditions. This stepwise approach is the key to synthesizing unsymmetrical, highly substituted aromatic compounds.[2]

Application Note 1: Regioselective Sonogashira Coupling at the C-I Positions

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon triple bonds.[5] By carefully controlling the reaction conditions, one can achieve selective mono- or di-alkynylation at the more reactive C-I positions of 1,5-dibromo-2,4-diiodobenzene.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard for Sonogashira reactions. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive acetylide, and to neutralize the hydrogen halide byproduct generated during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to prevent moisture from quenching the reactive intermediates and to ensure a homogeneous reaction mixture.

  • Temperature: Performing the reaction at or slightly above room temperature is typically sufficient to activate the C-I bonds without significantly engaging the C-Br bonds, thus ensuring high regioselectivity.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 1,5-dibromo-2,4-diiodobenzene, Pd catalyst, and CuI in a flame-dried flask. prep2 Add anhydrous, deoxygenated solvent (e.g., THF). prep1->prep2 prep3 Degas the mixture with an inert gas (e.g., Argon). prep2->prep3 react1 Add base (e.g., TEA) and the terminal alkyne. prep3->react1 react2 Stir at room temperature (or slightly elevated, e.g., 40 °C). react1->react2 react3 Monitor reaction progress by TLC or GC-MS. react2->react3 workup1 Quench with saturated aq. NH4Cl. react3->workup1 workup2 Extract with an organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 Dry, filter, and concentrate the organic phase. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for the regioselective Sonogashira coupling.

Detailed Protocol: Selective Mono-alkynylation of 1,5-Dibromo-2,4-diiodobenzene

This protocol is designed for the selective reaction at one of the iodine positions.

Materials:

  • 1,5-Dibromo-2,4-diiodobenzene

  • Terminal alkyne (e.g., Phenylacetylene) (1.0 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous, deoxygenated Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1,5-dibromo-2,4-diiodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous, deoxygenated THF via syringe.

  • Add triethylamine (3.0 eq) and the terminal alkyne (1.0 eq) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-alkynylated product.

For Di-alkynylation: The protocol can be adapted by using ≥ 2.2 equivalents of the terminal alkyne and potentially a slightly longer reaction time or gentle heating (e.g., 40-50 °C) to drive the reaction to completion at both iodo positions.

Application Note 2: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[6] Similar to the Sonogashira coupling, this reaction can be controlled to selectively functionalize the C-I positions of 1,5-dibromo-2,4-diiodobenzene.

Causality Behind Experimental Choices:
  • Palladium Catalyst and Ligand: A variety of Pd(0) sources can be used, such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ with a phosphine ligand. The choice of ligand (e.g., PPh₃, SPhos) can influence catalyst stability and reactivity. For selective C-I coupling, a standard catalyst like Pd(PPh₃)₄ is often sufficient.[5]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[7]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed. Water is often necessary for the dissolution of the inorganic base and plays a role in the transmetalation step.

  • Stoichiometry and Temperature: To achieve selective mono-arylation, a slight excess of the boronic acid (e.g., 1.1 eq) is used at a moderate temperature (e.g., 80-90 °C). The higher temperature compared to the Sonogashira reaction is often needed for efficient Suzuki coupling.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 1,5-dibromo-2,4-diiodobenzene, boronic acid, base (e.g., K2CO3), and Pd catalyst in a flask. prep2 Add solvent system (e.g., Dioxane/Water). prep1->prep2 prep3 Degas the mixture with an inert gas (e.g., Argon) for 15-20 minutes. prep2->prep3 react1 Heat the mixture with vigorous stirring (e.g., 90 °C). prep3->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature and add water. react2->workup1 workup2 Extract with an organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 Dry, filter, and concentrate the organic phase. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Polycyclic Aromatic Hydrocarbons Using 1,5-Dibromo-2,4-diiodobenzene

Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) utilizing 1,5-dibromo-2,4-diiodobenzene as a versat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) utilizing 1,5-dibromo-2,4-diiodobenzene as a versatile building block. The unique tetra-halogenated structure of this precursor, featuring two distinct types of carbon-halogen bonds, enables highly selective and sequential functionalization. By exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, researchers can construct intricate and well-defined molecular architectures. These methods are pivotal for professionals in materials science and drug development, offering controlled pathways to novel organic semiconductors, advanced polymers, and complex pharmaceutical intermediates. This document details two primary strategic approaches: a stepwise, high-control synthesis via sequential Sonogashira and Suzuki couplings, and a more convergent one-pot, four-fold Suzuki coupling for rapid assembly of symmetrical PAHs.

The Strategic Advantage of 1,5-Dibromo-2,4-diiodobenzene

The synthetic utility of 1,5-dibromo-2,4-diiodobenzene is anchored in the well-established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C-Br bond.[1] This reactivity differential (C-I >> C-Br) is the cornerstone of regioselective synthesis, allowing for the initial, selective functionalization at the 2- and 4-positions (iodine) while leaving the 1- and 5-positions (bromine) intact for subsequent transformations.[1][2] This stepwise approach is critical for building unsymmetrical or highly complex PAHs where precise control over substituent placement is paramount.

G cluster_0 Pathway 1: Stepwise Synthesis (High Control) cluster_1 Pathway 2: One-Pot Synthesis (Convergent) start 1,5-Dibromo-2,4-diiodobenzene step1_1 Step 1: Selective Coupling (e.g., Sonogashira at C-I sites) start->step1_1 step2_1 Four-Fold Coupling Reaction (e.g., Suzuki at all C-I & C-Br sites) start->step2_1 step1_2 Purify Intermediate: 1,5-Dibromo-2,4-dialkynylbenzene step1_1->step1_2 step1_3 Step 2: Second Coupling (e.g., Suzuki at C-Br sites) step1_2->step1_3 end1 Unsymmetrical or Complex PAH step1_3->end1 end2 Symmetrical PAH step2_1->end2

Caption: Comparison of stepwise and one-pot synthetic strategies.

Protocol I: Stepwise Synthesis via Sequential Sonogashira and Suzuki Couplings

This protocol offers maximum control, enabling the synthesis of well-defined, non-symmetrical PAHs. We first exploit the C-I reactivity with a Sonogashira coupling, followed by a Suzuki coupling at the C-Br positions. [1][3][4][5]

Part A: Double Sonogashira Coupling at C-I Positions

Principle: The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, catalyzed by palladium and a copper(I) co-catalyst. [3][5][6]Under mild conditions (room temperature to gentle heating), the reaction proceeds selectively at the more reactive C-I bonds. [1] Materials:

  • 1,5-Dibromo-2,4-diiodobenzene (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (2.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

  • Copper(I) iodide (CuI) (0.10 eq)

  • Triethylamine (Et₃N) (Anhydrous, 5-10 eq)

  • Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Protocol:

  • To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,5-dibromo-2,4-diiodobenzene, PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and anhydrous Et₃N via syringe. Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne dropwise via syringe over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or GC-MS. If the reaction is sluggish, it may be gently heated to 40-50°C.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (1,5-dibromo-2,4-bis(phenylethynyl)benzene) by column chromatography on silica gel.

Part B: Double Suzuki Coupling at C-Br Positions

Principle: The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds using an organoboron reagent. [4][7]The C-Br bonds of the intermediate from Part A are now the most reactive sites for oxidative addition.

Materials:

  • 1,5-Dibromo-2,4-bis(phenylethynyl)benzene (from Part A) (1.0 eq)

  • Arylboronic Acid (e.g., Phenylboronic acid) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2 M aqueous solution, 4.0 eq)

  • Toluene or 1,4-Dioxane

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add the dibromo intermediate, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the solvent (Toluene or Dioxane) followed by the aqueous K₂CO₃ solution.

  • Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate or toluene (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final PAH product by column chromatography, recrystallization, or preparative HPLC.

Protocol II: One-Pot Four-Fold Suzuki Coupling

This protocol aims for a convergent synthesis of a symmetrical PAH, coupling all four halogen sites concurrently. This requires more forcing conditions and a robust catalytic system to overcome the lower reactivity of the C-Br bonds and potential steric hindrance.

Principle: By using higher temperatures and a higher catalyst loading, it is possible to drive the Suzuki coupling reaction at both the C-I and C-Br sites in a single step. The choice of a bulky, electron-rich phosphine ligand can improve catalyst stability and turnover.

Materials:

  • 1,5-Dibromo-2,4-diiodobenzene (1.0 eq)

  • Arylboronic Acid (e.g., Naphthylboronic acid) (5.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.10 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.22 eq)

  • Potassium Phosphate (K₃PO₄) (Anhydrous, solid, 8.0 eq)

  • Toluene/Water mixture (e.g., 10:1 v/v)

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add 1,5-dibromo-2,4-diiodobenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and anhydrous K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed Toluene/Water solvent mixture.

  • Heat the reaction mixture to 100-110°C and stir vigorously for 24-48 hours. The reaction must be carefully monitored for catalyst decomposition (formation of palladium black).

  • Cool the reaction to room temperature, add water, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Separate the layers and extract the aqueous phase with toluene (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The purification of the resulting large PAH is often challenging and may require multiple chromatographic steps or high-temperature sublimation.

Data Presentation & Protocol Comparison

ParameterProtocol I: Stepwise SynthesisProtocol II: One-Pot Synthesis
Product Complexity High (Unsymmetrical products possible)Low (Symmetrical products only)
Synthetic Control Excellent (High regioselectivity)Moderate (Risk of incomplete reaction)
Typical Yield Moderate to Good (per step)Variable (Often lower overall)
Reaction Conditions MilderHarsher (Higher temperatures)
Purification Simpler (Intermediate purification)Challenging (Complex mixture)
Ideal Application Novel, complex molecular architecturesRapid access to large, symmetrical PAHs

Catalytic Cycle Visualization: The Suzuki Coupling

The Suzuki reaction proceeds via a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X L₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition + Ar-X Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation + Ar'-B(OR)₂ Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' (Product) Transmetal->RedElim Base [Ar'B(OR)₂OH]⁻ Boronic Ar'B(OR)₂ Boronic->Base + Base (e.g., K₂CO₃)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

  • Halogenated Aromatics: 1,5-Dibromo-2,4-diiodobenzene is a halogenated organic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Reagents: Palladium catalysts, phosphine ligands, and organoboron compounds can be toxic, air-sensitive, or irritants. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Inert Atmosphere: All reactions should be conducted under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation and, in the case of Sonogashira coupling, undesirable alkyne homocoupling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

References

  • Google Patents. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
  • Cooksey, C. J. (2012). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 17(5), 5238–5257. [Link]

  • Hyma Synthesis Pvt. Ltd. Company Profile. [Link]

  • Harrowfield, J., & Mocerino, M. (2018). Nanographene and Graphene Nanoribbon Synthesis via Alkyne Benzannulations. Molecules, 24(1), 79. [Link]

  • Walsh, P. J., et al. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. Organic Letters. [Link]

  • Vijesh, A. M., et al. (2013). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E, 69(Pt 1), o63. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sun, Q., et al. (2023). On-Surface Reaction of 1,4-Dibromo-2,5-Diiodobenzene on Au(111) and Ag(100). The Journal of Physical Chemistry C, 127(12), 5985–5992. [Link]

  • Organic Syntheses. [4+3] CYCLOADDITION: 8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Versatility of 1,4-Dibromo-2,5-diiodobenzene. [Link]

  • Braunschweig, H., et al. (2020). Synthesis and hydrogenation of polycyclic aromatic hydrocarbon-substituted diborenes via uncatalysed hydrogenative B–C bond cleavage. Nature Communications, 11(1), 3640. [Link]

  • Google Patents. US4207261A - Process for preparing o-phenylenediamine.
  • Fasel, R., et al. (2024). Regioselective On-Surface Synthesis ofT[8]riangulene Graphene Nanoribbons. Journal of the American Chemical Society. [Link]

  • Khan, I., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(8), 1319. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. On-Surface Growth Dynamics of Graphene Nanoribbons: The Role of Halogen Functionalization. [Link]

  • Kaiser, R. I. Polycyclic Aromatic Hydrocarbons (PAHs). [Link]

  • ResearchGate. (PDF) 1,5-Dibromo-2,4-dimethoxybenzene. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. [Link]

  • ResearchGate. (PDF) Synthesis of pyrimido-[5',4':4,5]pyrrolo[1,2-f]phenanthridines by one-pot C-N coupling/ hydroamination/ C-H arylation. [Link]

  • Wikipedia. Diboraanthracene. [Link]

  • Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 48. [Link]

  • Google Patents. CN104058929A - Production process for synthesizing p-dibromobenzene.
  • Max Planck Institute for Solid State Research. Regioselective On-Surface Synthesis ofT[8]riangulene Graphene Nanoribbons. [Link]

  • Walsh, P. J., et al. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. ACS Publications. [Link]

  • Organ, M. G., et al. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 4(1), 2135–2141. [Link]

  • ResearchGate. Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Suzuki Coupling of 1,5-Dibromo-2,4-diiodobenzene

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1,5-dibromo-2,4-diiodobenzene. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1,5-dibromo-2,4-diiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this polyhalogenated substrate. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The key to successfully using 1,5-dibromo-2,4-diiodobenzene lies in understanding and exploiting the differential reactivity of its carbon-halogen bonds. This guide will walk you through the fundamentals, common issues, and advanced solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of 1,5-dibromo-2,4-diiodobenzene in Suzuki coupling.

Q1: What is the expected order of reactivity for the halogens on this substrate?

The reactivity of aryl halides in the Suzuki-Miyaura coupling is primarily dictated by the rate of the oxidative addition step to the Palladium(0) catalyst.[1] This rate is inversely related to the carbon-halogen bond dissociation energy. For 1,5-dibromo-2,4-diiodobenzene, the order of reactivity is unequivocally: Iodine > Bromine .[2][3] The C-I bond is weaker and therefore more susceptible to oxidative addition than the C-Br bond. This inherent difference is the cornerstone of achieving selective reactions.

Q2: Can I achieve selective coupling at only the iodine positions?

Yes, absolutely. The significant difference in reactivity between the C-I and C-Br bonds allows for high selectivity. By using carefully controlled conditions, you can perform a double Suzuki coupling exclusively at the 2 and 4 positions (where the iodine atoms are), leaving the bromo groups at the 1 and 5 positions untouched for subsequent transformations. Achieving reaction at the C-Br bonds typically requires more forcing conditions, such as higher temperatures or more active catalyst systems, after the C-I positions have reacted.

Q3: What are the key starting parameters for a selective di-iodo coupling reaction?

A robust starting point for the selective double Suzuki coupling at the iodo positions would involve the following conditions:

  • Catalyst: A Palladium(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) with phosphine ligands is common.[4][5]

  • Ligand: Electron-rich and bulky phosphine ligands are often beneficial. Triphenylphosphine (PPh₃) is a standard choice, but ligands like SPhos can improve rates and yields, especially for challenging substrates.[2][6]

  • Base: An aqueous inorganic base is crucial for activating the boronic acid.[7] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[8]

  • Solvent: A two-phase solvent system is typical, often consisting of an organic solvent like 1,4-dioxane, toluene, or THF with water to dissolve the inorganic base.[9][10]

  • Stoichiometry: To achieve di-substitution, slightly more than 2.0 equivalents of the boronic acid are recommended to drive the reaction to completion.

Q4: What are the most common side reactions and byproducts I should watch for?

Two primary side reactions can significantly reduce your yield:

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct (Ar-Ar). It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), or if the Pd(II) precatalyst is not efficiently reduced in situ.[11] Rigorous degassing of your reaction mixture is critical to minimize this.[11]

  • Dehalogenation: This is the replacement of a halogen atom (iodine or bromine) on your substrate or product with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture, which can be transferred to the palladium complex, followed by reductive elimination.[11]

Monitoring your reaction by TLC, LC-MS, or NMR is essential to identify these byproducts early.[12][13]

Part 2: Troubleshooting Guide

Even with a good starting point, challenges can arise. This guide provides a systematic way to diagnose and solve common problems.

Problem Potential Cause Recommended Solution & Rationale
1. Low or No Yield of Desired Product Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. Oxygen is a common culprit.Solution: Ensure all solvents and the reaction vessel are rigorously degassed using a nitrogen or argon stream for at least 30 minutes.[14] Use a fresh, high-quality palladium source. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.
Improper Base Selection: The chosen base may be too weak or not soluble enough to effectively activate the boronic acid for transmetalation.[8]Solution: Screen a panel of bases. K₃PO₄ is often more effective than K₂CO₃. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective in difficult couplings.[8]
Insufficient Temperature: The reaction may have a high activation energy barrier that is not being overcome.Solution: Gradually increase the reaction temperature, typically to around 80-100 °C for dioxane or toluene. Monitor for decomposition. Some reactions may benefit from microwave irradiation to reach higher temperatures quickly.[14]
2. Significant Homocoupling of Boronic Acid Oxygen in the Reaction: Dissolved oxygen can facilitate the oxidative homocoupling pathway.[11]Solution: Improve your degassing technique. A repeated vacuum/backfill cycle with an inert gas is more effective than simple purging. Maintain a positive pressure of inert gas throughout the reaction.
Slow Oxidative Addition: If the oxidative addition of the aryl halide is slow, the competing boronic acid homocoupling can become more prominent.Solution: Ensure the catalyst system is active. Sometimes, switching to a more electron-rich ligand (e.g., P(tBu)₃) can accelerate the oxidative addition step.[7]
3. Dehalogenation of Starting Material or Product Impurities in Reagents: Certain impurities can act as hydride sources.Solution: Use high-purity, anhydrous solvents and reagents.
Solvent Degradation: Some solvents, like THF, can degrade over time to form species that may lead to dehalogenation.Solution: Use freshly distilled or newly opened anhydrous solvents. Avoid prolonged reaction times at very high temperatures if possible.
4. Reaction Stalls Before Complete Conversion Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, removing it from the catalytic cycle. This is often ligand-dependent.Solution: Switch to a more robust ligand. Bulky biarylphosphine ligands like SPhos or RuPhos are designed to stabilize the palladium center and prevent decomposition, leading to higher turnover numbers.[6][15]
Boronic Acid Degradation (Protodeboronation): The boronic acid can be cleaved by water or other protic sources, especially under harsh basic conditions or prolonged heating, rendering it inactive.Solution: Use a slight excess (e.g., 2.2-2.4 equivalents) of the boronic acid. Alternatively, consider using a more stable boron reagent, such as a pinacol boronate ester or an MIDA boronate, which are more resistant to protodeboronation.[16]
5. Poor Selectivity (Reaction at Bromo-positions) Excessively High Temperature: While heat is needed, excessive temperatures can begin to overcome the activation barrier for C-Br bond cleavage.Solution: Run the reaction at the lowest temperature that provides a reasonable rate for the C-I coupling (e.g., start at 80 °C). Monitor the reaction closely to avoid pushing it too hard after the di-iodo product has formed.
Highly Active Catalyst System: Some very active catalyst systems designed for unreactive aryl chlorides might be aggressive enough to react with the C-Br bond.Solution: If you are using a highly specialized, electron-rich catalyst/ligand system, consider reverting to a more standard system like Pd(PPh₃)₄ or PdCl₂(dppf)/PPh₃, which offers excellent selectivity for C-I over C-Br bonds.

Part 3: Methodologies & Data

Recommended Protocol for Selective Di-iodo Coupling

This protocol is a validated starting point for the reaction of 1,5-dibromo-2,4-diiodobenzene with a generic arylboronic acid.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dibromo-2,4-diiodobenzene (1.0 eq), the desired arylboronic acid (2.2 eq), and the palladium catalyst (see table below, typically 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 5 minutes. Then, perform three vacuum/inert gas backfill cycles to ensure a completely oxygen-free atmosphere.

  • Solvent & Base Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-dioxane). In a separate flask, prepare a solution of the base (e.g., K₂CO₃, 3.0 eq) in degassed water. Add the aqueous base solution to the reaction flask via syringe.

  • Reaction: Lower the flask into an oil bath preheated to 85-90 °C. Stir the biphasic mixture vigorously to ensure adequate mixing.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diaryl-1,5-dibromobenzene.

Table 1: Comparison of Reaction Parameters

The following table summarizes common parameters. Yields are illustrative and highly dependent on the specific boronic acid used.

ParameterOption 1Option 2Option 3Rationale
Pd Source (mol%) Pd(PPh₃)₄ (3%)Pd(OAc)₂ (2%)PdCl₂(dppf) (3%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ requires an external ligand. PdCl₂(dppf) is an air-stable Pd(II) pre-catalyst with a built-in ligand.
Ligand None (if using Pd(PPh₃)₄)SPhos (4 mol%)PPh₃ (8 mol%)SPhos is a bulky, electron-rich ligand that promotes high catalyst turnover and stability.[6] PPh₃ is a standard, cost-effective choice.
Base (equivalents) K₂CO₃ (3.0)K₃PO₄ (3.0)Cs₂CO₃ (2.5)K₃PO₄ is a stronger base than K₂CO₃ and can accelerate the reaction. Cs₂CO₃ is highly effective but more expensive.[8]
Solvent System Dioxane / H₂O (4:1)Toluene / H₂O (4:1)THF / H₂O (4:1)Dioxane and Toluene are common high-boiling solvents. THF is useful for lower-temperature reactions. All must be rigorously degassed.
Temperature 90 °C100 °C65 °C (reflux)Temperature should be sufficient for a reasonable rate without compromising selectivity for C-I over C-Br cleavage.

Part 4: Visual Schematics

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 R-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition ArPd(II)(Ar')L2 R-Pd(II)(Ar')L₂ ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product R-Ar' (Coupled Product) ArPd(II)(Ar')L2->Product RX R-X (Aryl Halide) RX->ArPd(II)(X)L2 ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->ArPd(II)(Ar')L2 Base Base Base->ArPd(II)(Ar')L2 Activates Boronic Acid

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Selective Coupling Pathway

Caption: Targeted reaction on 1,5-dibromo-2,4-diiodobenzene.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_catalyst Catalyst Options cluster_base Base/Solvent Options start Low Yield or Stalled Reaction check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent Purity) start->check_reagents check_atmosphere Improve Inert Atmosphere (Degas Solvents, Vacuum/Backfill) start->check_atmosphere optimize_catalyst Optimize Catalyst System start->optimize_catalyst optimize_base Optimize Base & Solvent start->optimize_base optimize_temp Adjust Temperature start->optimize_temp cat_ligand Switch to Bulky Ligand (e.g., SPhos) optimize_catalyst->cat_ligand cat_loading Increase Catalyst Loading optimize_catalyst->cat_loading cat_source Use Pd(0) Pre-catalyst optimize_catalyst->cat_source base_type Screen Bases (K₃PO₄, Cs₂CO₃) optimize_base->base_type base_conc Ensure Adequate Molarity optimize_base->base_conc

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Loh, S. L., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(8), 5092-5103. [Link]

  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(36), 6449-6452. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Google Patents. (2020). A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
  • National Institutes of Health. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. (2013). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

  • National Institutes of Health. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

  • Scarpignato, C., & Pelos,i G. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 9(7), 639-660. [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,5-diiodobenzene. [Link]

  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • National Institutes of Health. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

Optimization

Preventing dehalogenation of 1,5-Dibromo-2,4-diiodobenzene

An Application Scientist's Guide to Preventing Dehalogenation Welcome to the technical support center for 1,5-Dibromo-2,4-diiodobenzene. This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Preventing Dehalogenation

Welcome to the technical support center for 1,5-Dibromo-2,4-diiodobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block. Unwanted dehalogenation is a frequent and frustrating side reaction that can derail synthetic pathways, reduce yields, and complicate purification.

This document provides in-depth, experience-driven answers to common problems. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reactivity and stability of 1,5-Dibromo-2,4-diiodobenzene, providing the core knowledge needed to prevent common failures.

Q1: Why is dehalogenation a significant problem with 1,5-Dibromo-2,4-diiodobenzene?

Answer: The primary issue lies in the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond. This makes the iodine atoms more susceptible to cleavage under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.[1][2]

The undesired cleavage of a C-I or C-Br bond, which is then replaced by a C-H bond, is known as hydrodehalogenation.[3][4] This side reaction leads to the formation of mono-iodinated, mono-brominated, or completely dehalogenated benzene derivatives, reducing the yield of the desired tetra-substituted product.

Q2: Which halogen is more likely to be removed, Bromine or Iodine?

Answer: The iodine atoms are far more reactive and thus more prone to removal. The general reactivity trend for halogens in many catalytic processes, such as the oxidative addition step in palladium cross-coupling, is I > Br > Cl > F.[1] This selectivity is the very reason this molecule is a valuable synthetic intermediate, as it allows for sequential, site-selective functionalization.[5] However, this high reactivity of the C-I bond is also its main vulnerability to unwanted dehalogenation.

Q3: What are the primary mechanistic pathways for hydrodehalogenation?

Answer: Hydrodehalogenation in the context of cross-coupling reactions is not a single, simple process. It can occur through several competing mechanisms, often influenced by the specific catalyst, base, and solvent used.

  • Reductive Elimination from a Palladium-Hydride Species: This is a very common pathway. A palladium-hydride (Pd-H) species, which can form from various sources (e.g., solvent, base, or impurities like water), can undergo reductive elimination with the aryl group on the palladium center, forming an Ar-H bond and regenerating the Pd(0) catalyst.[4][6]

  • Base-Promoted Dehalogenation: Strong bases can directly promote dehalogenation, sometimes even without a transition metal catalyst, especially under photochemical conditions.[7][8][9][10] The base can act as a proton scavenger or participate in a proton-coupled electron transfer (PCET) process that facilitates halogen removal.[7]

  • Solvent-Mediated Dehalogenation: Certain solvents, particularly alcohols like methanol or isopropanol, can serve as hydride donors, especially in the presence of a base and a palladium catalyst.[4][11] The alcohol can be oxidized while the aryl halide is reduced.[4][11]

Q4: How do common reaction components contribute to this problem?

Answer: Nearly every component in your flask can be a potential culprit:

  • The Catalyst: Highly active palladium catalysts, especially those with electron-rich and bulky phosphine ligands, can accelerate the desired cross-coupling but may also be more prone to generating Pd-H species or participating in other dehalogenation pathways.[12][13]

  • The Base: Strong bases like sodium tert-butoxide (NaOtBu) or potassium hydroxide (KOH) can promote dehalogenation.[14][15] The choice of base is critical; weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred for sensitive substrates.[14]

  • The Solvent: As mentioned, alcohol solvents can be hydride sources.[4] Aprotic solvents like toluene or dioxane are generally safer, though dehalogenation can still occur.[12] Traces of water in any solvent can also be a hydrogen source.[3][16]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including undesired dehalogenation. Running the reaction at the lowest effective temperature is a key strategy for mitigation.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving dehalogenation problems observed during your experiments.

Issue: My mass spec/NMR analysis shows significant amounts of 1-bromo-3,5-diiodobenzene or 1,5-dibromo-2-iodobenzene byproducts.

This is the classic sign of hydrodehalogenation. The presence of these byproducts confirms that one or more of the halogens are being reductively cleaved. Follow this troubleshooting workflow to systematically identify and eliminate the cause.

Workflow: Diagnosing and Mitigating Hydrodehalogenation

G start Dehalogenation Observed in 1,5-Dibromo-2,4-diiodobenzene Reaction check_base Step 1: Evaluate the Base start->check_base Potential Cause: Base is too strong or concentration too high base_sol Action: • Switch from strong organic bases (e.g., NaOtBu, KHMDS) to weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). • Use the minimum effective stoichiometry. check_base->base_sol check_solvent Step 2: Scrutinize the Solvent & Reagents check_base->check_solvent If problem persists... solvent_sol Action: • Avoid alcohol solvents if possible. • Switch to anhydrous aprotic solvents (Toluene, Dioxane, THF). • Ensure all reagents and solvents are rigorously dried. Water is a known hydrogen source. check_solvent->solvent_sol check_catalyst Step 3: Optimize the Catalytic System check_solvent->check_catalyst If problem persists... catalyst_sol Action: • Lower the catalyst loading (start at 1-2 mol%). • Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes promote reductive elimination. Try less donating ligands or N-heterocyclic carbene (NHC) ligands. check_catalyst->catalyst_sol check_temp Step 4: Control Reaction Temperature check_catalyst->check_temp If problem persists... temp_sol Action: • Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. • Consider microwave heating for rapid kinetics, which can sometimes outpace the dehalogenation side reaction. check_temp->temp_sol end Problem Solved: Minimized Dehalogenation, Optimized Yield check_temp->end

Caption: A logical workflow for troubleshooting dehalogenation.

Experimental Protocol: Screening Conditions to Minimize Dehalogenation in a Suzuki-Miyaura Coupling

This protocol provides a systematic approach to finding the optimal conditions for coupling an arylboronic acid with 1,5-Dibromo-2,4-diiodobenzene, targeting the more reactive iodine positions while minimizing hydrodehalogenation.

Objective: To identify a set of conditions (Base, Solvent, Ligand, Temperature) that maximizes the yield of the desired mono- or di-coupled product and minimizes the formation of dehalogenated byproducts.

Materials:

  • 1,5-Dibromo-2,4-diiodobenzene

  • Arylboronic acid of choice

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligands for screening (e.g., PPh₃, SPhos, XPhos, RuPhos)

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvents for screening (e.g., Toluene, 1,4-Dioxane, THF)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials suitable for parallel screening

Procedure:

  • Array Setup: In an inert atmosphere, set up an array of reaction vials. To each vial, add 1,5-Dibromo-2,4-diiodobenzene (1.0 equiv).

  • Reagent Addition:

    • Add the Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling).

    • Add the Palladium source (e.g., 2 mol % Pd(OAc)₂).

    • Add the Ligand (e.g., 4 mol % of the chosen phosphine).

  • Variable Parameter Addition: Add the specific base and solvent for each vial as outlined in the screening table below.

  • Reaction Execution: Seal the vials, remove them from the inert atmosphere, and place them in a heating block set to the desired screening temperature (e.g., start with a lower temperature like 60 °C or 80 °C).

  • Monitoring and Analysis: Stir the reactions for a set time (e.g., 12-24 hours). After the time has elapsed, quench a small aliquot from each reaction, filter, and analyze by LC-MS or GC-MS to determine the ratio of desired product to dehalogenated byproducts.

  • Optimization: Based on the results, select the most promising condition set for a larger-scale reaction.

Table 1: Parameter Screening Matrix
VialPalladium Source (mol%)Ligand (mol%)Base (2.5 equiv)SolventTemperature (°C)
1 Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene80
2 Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄Toluene80
3 Pd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane80
4 Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane80
5 Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃Toluene60
6 Pd₂(dba)₃ (1)XPhos (4)K₂CO₃Toluene60
7 Pd₂(dba)₃ (1)RuPhos (4)K₃PO₄1,4-Dioxane100
8 Pd₂(dba)₃ (1)RuPhos (4)Cs₂CO₃1,4-Dioxane100

This structured screening allows for the efficient identification of conditions that disfavor the hydrodehalogenation pathway.

Visualizing the Competing Reaction Pathways

Understanding the catalytic cycle helps visualize where the reaction can go wrong. The desired cross-coupling pathway competes directly with the undesired hydrodehalogenation pathway.

CatCycle cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Dehalogenation Cycle OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-I RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' Boronic_Acid Boronic Acid TM->Boronic_Acid Ar'B(OH)₂ ArI_Pd0 Pd(0)Lₙ RE->ArI_Pd0 Ar-Ar' ArI_Pd0->OA Ar-I OA_dehal Oxidative Addition Proto Protonolysis or Reaction with H-Source OA_dehal->Proto Ar-Pd(II)-I RE_dehal Reductive Elimination Proto->RE_dehal Ar-Pd(II)-H H_Source Hydride Source Proto->H_Source [H]⁻ source (solvent, H₂O, base) ArI_Pd0_dehal Pd(0)Lₙ RE_dehal->ArI_Pd0_dehal Ar-H ArI_Pd0_dehal->OA_dehal Ar-I ArX 1,5-Dibromo-2,4-diiodobenzene (Ar-I) Pd0 Pd(0)Lₙ Pd0->ArI_Pd0 Enters Cycle Pd0->ArI_Pd0_dehal Enters Cycle

Caption: Competing catalytic cycles in cross-coupling reactions.

References
  • Elhage, A., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

  • Fitzarr. (2018). Comment on "significant dehalogenation in stille coupling". Reddit r/Chempros. Available at: [Link]

  • Gao, F., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • Hartwig, J. F. (2006). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. Available at: [Link]

  • Hudson, J. B., et al. (2004). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. Available at: [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]

  • Mandal, M., & Jana, R. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. Available at: [Link]

  • Oswald, S., et al. (2007). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm. Available at: [Link]

  • Wang, C., & Wang, X. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. Available at: [Link]

  • Lee, D.-H., et al. (2011). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Available at: [Link]

  • Newman, S. G., et al. (2015). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. National Institutes of Health. Available at: [Link]

  • Brown, A. R., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. National Institutes of Health. Available at: [Link]

  • Le, C., et al. (2021). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. Available at: [Link]

  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Available at: [Link]

  • Ku, Z., et al. (2011). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Rossi, R. A., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 1,4-Dibromo-2,5-diiodobenzene. Available at: [Link]

  • Lipshutz, B. H., et al. (2020). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H₂. NSF Public Access Repository. Available at: [Link]

  • Buchwald, S. L., et al. (2020). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 1,5-Dibromo-2,4-diiodobenzene Reactions

Welcome to the technical support center for reactions involving 1,5-Dibromo-2,4-diiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achiev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 1,5-Dibromo-2,4-diiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high-yield, selective functionalization of this polyhalogenated scaffold. We will delve into the underlying principles of catalyst optimization and provide actionable troubleshooting advice in a direct question-and-answer format.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the reactivity of 1,5-Dibromo-2,4-diiodobenzene in palladium-catalyzed cross-coupling reactions.

Question 1: What is the primary challenge when using 1,5-Dibromo-2,4-diiodobenzene in cross-coupling reactions?

Answer: The principal challenge is achieving regioselectivity . The substrate contains two different types of halogens: iodine and bromine. In palladium-catalyzed cross-coupling reactions, the first step of the catalytic cycle is typically the rate-determining oxidative addition of the aryl halide to the Pd(0) center.[1] The C–I bond is significantly weaker and more polarizable than the C–Br bond, making it substantially more reactive toward oxidative addition. This inherent reactivity difference is the key to selective functionalization. The primary goal is almost always to achieve selective mono- or di-functionalization at the C–I positions without reacting the C–Br positions.

Question 2: Why is catalyst loading a critical parameter for this specific substrate?

Answer: Catalyst loading is more than just a rate-controlling parameter; it is a crucial lever for controlling selectivity.

  • Controlling Rate vs. Selectivity: While a higher catalyst loading can increase the overall reaction rate, it may detrimentally affect selectivity. An excessive concentration of the active Pd(0) species can lead to a second coupling event at the less reactive C-Br position before the first reaction has gone to completion, or promote undesired side reactions.

  • Minimizing Side Reactions: High local concentrations of catalyst can promote side reactions like the homocoupling of organometallic coupling partners.[2][3]

  • Economic & Environmental Factors: From a process chemistry perspective, minimizing the amount of expensive and toxic palladium catalyst is always a primary objective. Catalyst loadings can sometimes be lowered to as little as 0.0025 mol% in optimized systems.[4]

Question 3: In a typical cross-coupling reaction (e.g., Suzuki-Miyaura), which bond is expected to react first and why?

Answer: The Carbon-Iodine (C–I) bond will react preferentially. The generally accepted reactivity order for aryl halides in palladium-catalyzed oxidative addition is:

C–I > C–OTf > C–Br >> C–Cl

This order is dictated by the bond dissociation energies and the polarizability of the C-X bond. The C–I bond has the lowest bond dissociation energy, making it the easiest to break during the oxidative addition step where the Pd(0) center inserts itself into the C-X bond.[1][5] This step is the cornerstone of achieving selective reactions with polyhalogenated substrates. Studies on dihalobenzenes have confirmed that even with the greater lability of iodine, reaction conditions can still influence the preference for mono- versus bis-coupling.[6]

Section 2: Troubleshooting Guide & Optimization Protocols

This section is structured to address specific experimental problems. Each problem is followed by potential causes and validated solutions.

Problem 1: Low or No Yield of the Desired Mono-Coupled Product at the Iodine Position

Your reaction shows a high amount of unreacted starting material and minimal product formation.

  • Possible Cause A: Inactive Catalyst Species

    • Scientific Rationale: Many palladium sources, such as Pd(OAc)₂, are pre-catalysts in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[7] If this reduction is inefficient, the catalytic cycle never begins. Similarly, the active Pd(0) species must be stabilized by appropriate ligands to prevent aggregation into inactive palladium black.

    • Troubleshooting Protocol:

      • Ensure Rigorous Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure your reaction vessel and solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).

      • Verify Ligand Integrity: Phosphine ligands, especially electron-rich alkylphosphines, can be sensitive to air. Use fresh, high-purity ligands.

      • Consider a Pre-formed Pd(0) Catalyst: If in situ reduction is suspected to be the issue, switch to a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Check Base Compatibility: The choice of base is critical. Ensure it is strong enough for the specific cross-coupling reaction (e.g., for Suzuki, to activate the boronic acid) but not so strong that it degrades the substrate, catalyst, or ligand.

  • Possible Cause B: Insufficient Catalyst Loading

    • Scientific Rationale: While minimizing catalyst is ideal, every catalytic cycle has a finite turnover number and frequency. If the catalyst loading is too low, the reaction rate may be impractically slow, or the catalyst may fully decompose before the reaction reaches completion, especially if impurities in the reagents or solvents are present.

    • Troubleshooting Protocol: Systematic Catalyst Loading Screen

      • Establish a Baseline: Set up the reaction with a standard, literature-recommended catalyst loading (e.g., 1-2 mol% Pd).

      • Systematic Increase: Prepare a series of parallel reactions, increasing the catalyst loading incrementally. A typical screen might include 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol%.

      • Monitor by TLC or LC-MS: Analyze each reaction at set time points (e.g., 1h, 4h, 12h) to determine the rate of conversion of the starting material.

      • Analyze the Outcome: This screen will reveal if there is a minimum catalyst concentration required to initiate the reaction and will help identify the point of diminishing returns where increasing the catalyst loading no longer significantly improves the rate or yield.

Problem 2: Poor Regioselectivity - Formation of Di-Coupled or Br-Coupled Products

The reaction yields a mixture of products, including di-substituted arenes or products where coupling has occurred at a bromine position.

  • Possible Cause A: Catalyst Loading is Too High or Reaction Time is Too Long

    • Scientific Rationale: The rate of the second oxidative addition at the C-Br bond, while slower than at the C-I bond, is still dependent on the concentration of the active catalyst. At high catalyst loadings, once the initial C-I coupling is complete, there is a high concentration of active Pd(0) available to immediately initiate the second, less favorable C-Br coupling.

    • Troubleshooting Protocol:

      • Reduce Catalyst Loading: Based on the screen from Problem 1, select the lowest catalyst loading that provides a reasonable reaction rate for the first coupling. This minimizes the amount of available catalyst for the second coupling.

      • Time-Course Study: Run the reaction at the newly optimized, lower catalyst loading and withdraw aliquots at regular intervals. Analyze by LC-MS to find the time point where the formation of the desired mono-iodide coupled product is maximized and the formation of the di-coupled byproduct is minimized.

      • Control Stoichiometry: Ensure you are using only a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner for a mono-coupling reaction.

  • Possible Cause B: Incorrect Ligand Choice

    • Scientific Rationale: Ligands are not just spectators; they play a crucial role in tuning the steric and electronic properties of the palladium center.[8][9] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) generally accelerate the oxidative addition step. This enhanced reactivity can sometimes reduce the selectivity between the C-I and C-Br bonds.

    • Troubleshooting Protocol:

      • Screen Ligand Sterics: Switch to a less bulky phosphine ligand. For example, if you are using a very bulky Buchwald ligand, try a more traditional and less sterically demanding ligand like PPh₃ or a bidentate ligand like dppf.

      • Screen Ligand Electronics: Conversely, if the reaction is sluggish, a more electron-rich ligand might be necessary to facilitate the initial C-I activation without overly promoting C-Br activation.

      • Consult Ligand Guides: Refer to established guides that correlate ligand structure with performance in various cross-coupling reactions.[8]

Problem 3: Significant Formation of Homocoupling Side Products

A significant amount of a dimer of your organometallic reagent (e.g., a biaryl from a boronic acid in a Suzuki reaction) is observed.

  • Possible Cause: Unwanted Oxidative Processes or Catalyst Decomposition

    • Scientific Rationale: Homocoupling can arise from several pathways. In Suzuki reactions, it can be promoted by the presence of oxygen, which facilitates an oxidative dimerization of the boronic acid. In Stille reactions, it is a common side reaction that can occur through multiple mechanisms involving the catalyst.[3][10] It can also be a sign that the transmetalation step of the primary catalytic cycle is slow, allowing side reactions to dominate.

    • Troubleshooting Protocol:

      • Improve Degassing: This is the most critical first step. Ensure all solvents and the reaction headspace are rigorously free of oxygen.

      • Optimize Pd/Ligand Ratio: The ratio of palladium to ligand can be crucial. A common starting point is a 1:2 ratio for monodentate ligands or 1:1 for bidentate ligands. An excess of ligand can sometimes stabilize the catalyst and prevent side reactions, while too little can lead to decomposition. Run a screen of Pd:Ligand ratios (e.g., 1:1, 1:2, 1:4).

      • Modify Reaction Temperature: Lowering the reaction temperature can often disfavor side reactions, which may have a higher activation energy than the desired cross-coupling pathway.

      • Check Reagent Purity: Impurities in the organometallic reagent can sometimes promote homocoupling. Ensure high-purity reagents are used.

Section 3: Data Presentation & Key Parameters

Effective optimization requires understanding the interplay of multiple variables. The following table summarizes key starting points for catalyst systems in Suzuki-Miyaura reactions, a common choice for this substrate.

ParameterRecommended Range/ChoiceRationale & Key Considerations
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ is common but requires in situ reduction. Pd(PPh₃)₄ is an active Pd(0) source but can introduce excess PPh₃.
Catalyst Loading (mol %) Screening: 0.5 - 5% Optimized: 0.1 - 2%Start higher to ensure reaction viability, then optimize downwards to improve selectivity and reduce cost.[4]
Ligand Type PPh₃, P(t-Bu)₃, dppf, SPhos, XPhosBalance sterics and electronics. Bulky, electron-rich ligands (SPhos) accelerate oxidative addition but may reduce C-I/C-Br selectivity.[11]
Pd:Ligand Ratio Monodentate: 1:2 to 1:4 Bidentate: 1:1 to 1:1.2Excess ligand can stabilize the active catalyst but may inhibit the reaction if it leads to coordinatively saturated, unreactive species.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Base choice is critical for transmetalation. K₃PO₄ is often effective for challenging couplings. Must be anhydrous where appropriate.
Solvent Toluene, Dioxane, DMF, 2-MeTHFMust be thoroughly degassed. The choice can influence catalyst solubility and reaction kinetics.
Temperature 60 - 110 °CHigher temperatures increase rate but can decrease selectivity and promote catalyst decomposition.

Section 4: Visualized Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams outline the key catalytic cycle and a logical troubleshooting workflow.

Catalytic Cycle for Suzuki-Miyaura Coupling

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The selectivity for 1,5-Dibromo-2,4-diiodobenzene is determined at the initial "Oxidative Addition" step.

Suzuki_Cycle Pd0 Active Pd(0)L₂ Catalyst OA_Complex Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OA_Complex Ar-X (Oxidative Addition) (Rate-determining, Selective for C-I) TM_Complex Transmetalation Intermediate (Ar-Pd(II)-R)L₂ OA_Complex->TM_Complex R-B(OR)₂ + Base (Transmetalation) RE_Complex Reductive Elimination Precursor TM_Complex->RE_Complex Isomerization RE_Complex->Pd0 Ar-R (Reductive Elimination) (Product Formation)

Caption: The catalytic cycle for Suzuki-Miyaura reactions.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues of low product conversion.

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar) start->check_inert check_reagents Check Reagent Purity (Substrate, Base, Ligand) check_inert->check_reagents use_pd0 Switch to Pre-formed Pd(0) Catalyst? check_reagents->use_pd0 increase_loading Systematically Increase Catalyst Loading (0.5% -> 5%) use_pd0->increase_loading No use_pd0->increase_loading Yes, but still low yield screen_ligands Screen Different Ligands (Sterics & Electronics) increase_loading->screen_ligands screen_temp Optimize Temperature screen_ligands->screen_temp success Problem Solved screen_temp->success fail Consult Specialist screen_temp->fail

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with and without a Coordinated Ligand. Journal of the American Chemical Society, 127(19), 6944–6945. Available at: [Link]

  • Valente, C., et al. (2023). On the Selectivity of Suzuki-Miyaura Reactions with Dihalobenzenes. Catalysts, 13(6), 928. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

  • Ahmad, S., et al. (2021). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 26(15), 4488. Available at: [Link]

  • Kelly, C. B., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(20), 3647–3657. Available at: [Link]

  • Chen, C., et al. (2014). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. RSC Advances, 4(78), 41657-41660. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(26), 9786–9792. Available at: [Link]

  • Fleckenstein, C. A., & Plenio, H. (2010). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry-A European Journal, 16(26), 7920-7935. Available at: [Link]

  • Vautravers, N. S., et al. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Metoui, R., et al. (2016). Metformin as a versatile ligand for recyclable palladium-catalyzed cross-coupling reactions in neat water. RSC Advances, 6(79), 75443-75449. Available at: [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 843. Available at: [Link]

  • Liu, C., et al. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 51(84), 15410-15413. Available at: [Link]

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Available at: [Link]

  • de Lera, A. R., & Alonso, F. (2016). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Chemistry-A European Journal, 22(28), 9568-9580. Available at: [Link]

  • Mowery, M. E., & DeShong, P. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. Journal of Organic Chemistry, 64(5), 1684–1686. Available at: [Link]

  • Vuoti, S., et al. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685-4691. Available at: [Link]

  • Dajoe Merit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. Available at: [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Available at: [Link]

  • Wang, C., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Advances, 12(22), 13314-13318. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2011). The Mechanisms of the Stille Reaction. Scholar.uwindsor.ca. Available at: [Link]

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  • Al-Zoubi, R. M. (2014). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. International Journal of Organic Chemistry, 4(2), 125-144. Available at: [Link]

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Optimization

Impact of solvent on 1,5-Dibromo-2,4-diiodobenzene reaction outcomes

Introduction: Navigating the Reactivity of a Polyhalogenated Building Block 1,5-Dibromo-2,4-diiodobenzene is a highly functionalized aromatic compound that serves as a powerful building block for the synthesis of complex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of a Polyhalogenated Building Block

1,5-Dibromo-2,4-diiodobenzene is a highly functionalized aromatic compound that serves as a powerful building block for the synthesis of complex organic materials, pharmaceuticals, and agrochemicals. Its utility stems from the differential reactivity of its carbon-halogen bonds (C-I vs. C-Br), which allows for programmed, site-selective functionalization.[1][2] However, harnessing this potential requires a nuanced understanding of reaction conditions, with the choice of solvent being a paramount, yet often underestimated, factor.

This guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource for reactions involving 1,5-Dibromo-2,4-diiodobenzene. It is structured in a question-and-answer format to directly address common challenges and explain the underlying chemical principles that govern reaction outcomes.

Section 1: Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary synthetic advantage of 1,5-Dibromo-2,4-diiodobenzene is the ability to selectively react at the C-I positions over the C-Br positions. This is rooted in the bond dissociation energies (BDEs) of the carbon-halogen bonds, where the C-I bond is weaker and thus more susceptible to oxidative addition by a low-valent metal catalyst like Pd(0).[3][4] In most cross-coupling reactions, this oxidative addition step is turnover-limiting and determines the site of reaction.[3]

FAQ 1.1: My Suzuki-Miyaura coupling is giving me a mixture of mono- and di-substituted products at the iodine positions. How can I improve selectivity for mono-arylation?

Answer: This is a common challenge related to reaction kinetics and stoichiometry. While the C-I bonds are significantly more reactive than the C-Br bonds, both C-I positions are electronically similar. Achieving high selectivity for mono-arylation at one of the C-I positions requires careful control.

Causality & Troubleshooting:

  • Stoichiometry is Key: The most straightforward approach is to use a slight deficiency of the boronic acid coupling partner (e.g., 0.9 to 0.95 equivalents). This ensures that once the first C-I bond has reacted, there is insufficient nucleophile remaining to react efficiently at the second C-I site.

  • Solvent Influence on Rate: The solvent impacts both the solubility of your reagents and the stability of the catalytic species.[5]

    • Aprotic Polar Solvents (e.g., DMF, Dioxane): These are common choices for Suzuki reactions.[6] They are excellent at dissolving the organoboron reagent and the inorganic base (e.g., K₂CO₃, Cs₂CO₃). However, their high polarity can sometimes accelerate the reaction to the point where controlling selectivity becomes difficult. Highly polar solvents can stabilize charged palladium species, which may alter the active catalyst and its reactivity profile.[7][8][9]

    • Less Polar Solvents (e.g., Toluene, THF): Toluene, often used with a co-solvent like water or ethanol to dissolve the base, can slow down the reaction rate, providing a wider window for mono-substitution.[10][11] THF is another excellent choice, particularly at lower temperatures, as it effectively dissolves the organic components while moderating reactivity.[11]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 40-60 °C instead of 80-100 °C) will decrease the overall reaction rate, enhancing the kinetic difference between the first and second coupling events.

Troubleshooting Workflow:

G start Low Mono-substitution Selectivity q1 Is Boronic Acid <= 0.95 eq.? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What is the reaction temperature? a1_yes->q2 fix1 Adjust Boronic Acid to 0.9-0.95 eq. a1_no->fix1 fix1->q2 a2_high > 80 °C q2->a2_high a2_low <= 80 °C q2->a2_low fix2 Lower Temp to 40-60 °C a2_high->fix2 q3 What solvent are you using? a2_low->q3 fix2->q3 a3_dmf DMF / High Polarity q3->a3_dmf a3_tol Toluene / THF q3->a3_tol fix3 Switch to Toluene or THF (may require aqueous base) a3_dmf->fix3 end_node Improved Mono-arylation Selectivity a3_tol->end_node fix3->end_node

Caption: Solvation of a Grignard reagent by THF molecules.

Recommended Protocol for Mono-Grignard Formation:

  • Setup: Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and nitrogen/argon inlet.

  • Reagents: Add magnesium turnings (1.1 eq.) to the flask.

  • Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. [12][13]4. Solvent: Add anhydrous THF via syringe.

  • Addition: Dissolve 1,5-Dibromo-2,4-diiodobenzene (1.0 eq.) in anhydrous THF and add it dropwise via the dropping funnel. The reaction is often initiated with gentle heating.

  • Reaction: Maintain a gentle reflux until the magnesium is consumed. The resulting dark solution is your Grignard reagent, ready for use.

FAQ 2.2: Can I perform a selective lithium-halogen exchange? What solvent should I use?

Answer: Yes, selective lithium-halogen exchange is highly effective and occurs preferentially at the C-I bond. The reaction is typically performed at low temperatures in an ether-based solvent.

Causality & Solvent Effects:

Lithium-halogen exchange is much faster than Grignard formation and proceeds rapidly at low temperatures. The choice of solvent and temperature is crucial to prevent side reactions like "halogen dance" or decomposition.

  • Solvent: Anhydrous THF or Diethyl Ether (Et₂O) are the solvents of choice. They are required to solvate the organolithium reagent and maintain its reactivity. Using a non-coordinating solvent like hexane will result in very slow or no reaction.

  • Temperature: The exchange must be performed at low temperatures (-78 °C is standard, using a dry ice/acetone bath). This is critical to prevent the highly reactive aryllithium intermediate from attacking another molecule of the starting material or undergoing rearrangement.

  • Reagent: Typically, 1 equivalent of n-butyllithium or t-butyllithium is used. t-BuLi is more reactive but can be less selective if the temperature is not carefully controlled. [14]

Section 3: General Troubleshooting

FAQ 3.1: My reaction is sluggish and starting material remains even after prolonged heating. What role could the solvent be playing?

Answer: A sluggish reaction is often due to poor solubility of a key reagent or insufficient thermal energy. The solvent is directly implicated in both.

Causality & Troubleshooting:

  • Solubility: Ensure all your components, especially the base in a Suzuki reaction or the organometallic in a Stille coupling, are at least partially soluble in the reaction medium.

    • Problem: An inorganic base like K₂CO₃ is insoluble in pure toluene.

    • Solution: Switch to a solvent system that promotes solubility, such as Dioxane/Water (e.g., 4:1) or Toluene/Ethanol . The co-solvent helps to bring the base into the reaction phase. [10]Alternatively, using a more soluble organic base like Et₃N (for Sonogashira) or a fluoride source like CsF (for some Suzuki variants) can help.

  • Boiling Point: The reaction may simply require more energy. If you are running a reaction in THF (b.p. 66 °C), it may not be getting hot enough.

    • Solution: Switch to a higher-boiling solvent if your reagents are stable at higher temperatures. Toluene (b.p. 111 °C) , Dioxane (b.p. 101 °C) , or DMF (b.p. 153 °C) are common higher-temperature options. [5]Be mindful that higher temperatures can decrease selectivity, as discussed in FAQ 1.2.

General Solvent Property Comparison:

SolventBoiling Point (°C)Dielectric Constant (ε)CharacterCommon Use Case
Diethyl Ether354.3Aprotic, CoordinatingGrignard/Organolithium (low temp)
THF667.5Aprotic, CoordinatingGrignard, Suzuki, Stille, Sonogashira
Toluene1112.4Aprotic, Non-polarStille, Suzuki (high temp)
Dioxane1012.2Aprotic, CoordinatingSuzuki (often with water)
DMF15336.7Aprotic, PolarSuzuki, Sonogashira (when solubility is an issue)

Section 4: Key Mechanistic Insights

Understanding the catalytic cycle provides a deeper insight into how solvents exert their influence.

G cluster_notes Solvent Influence Points Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition (Rate-Determining) Pd0->OA_TS + Ar-I PdII_Intermediate Ar-Pd(II)-I(L)₂ OA_TS->PdII_Intermediate note1 Solvent polarity can stabilize the charged transition state of oxidative addition. Transmetalation Transmetalation (with R-B(OH)₂) PdII_Intermediate->Transmetalation + Base PdII_Coupled Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Coupled note2 Solvent must dissolve the organometallic reagent and inorganic base for efficient transmetalation. RE_TS Reductive Elimination PdII_Coupled->RE_TS Product Ar-R (Product) RE_TS->Product Product->Pd0 Catalyst Regeneration

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting key points of solvent influence.

The solvent's role extends beyond simple dissolution. It is an active participant in the reaction environment. [7]It can influence the rate of key steps like oxidative addition, modulate the solubility and activity of bases required for transmetalation, and stabilize or destabilize catalytic intermediates, ultimately dictating the success and selectivity of your reaction. [5][7]

References

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]

  • Reeves, E. K., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • Kozhevnikova, E. F., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions. [Link]

  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Request PDF on ResearchGate. [Link]

  • Clarke, M. L. (2017). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]

  • Lin, M., & Latesky, S. L. (1991). Effect of Solvent and Temperature on the Lithium-Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. Request PDF on ResearchGate. [Link]

  • Hu, H., et al. (2016). Effect of solvent on the Suzuki reaction. Table on ResearchGate. [Link]

  • Trzeciak, A. M., et al. (2011). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. ResearchGate. [Link]

  • Pérez-Temprano, M. H., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Sarpong, R., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 54(17), 3465-3484. [Link]

  • Clarke, M. L. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Neufeldt, S. R. (2017). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Scilit. [Link]

  • Kevlishvili, I., Liu, P., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10834-10873. [Link]

  • Collet, C., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ArODES. [Link]

  • Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Adichemistry. [Link]

  • Scott, W. J., & Stille, J. K. (1986). The Stille Reaction. Myers Group, Harvard University. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). chem.ucla.edu. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • Watkins, T. S. (2013, October 4). How do Grignard Activating Reagents work? ResearchGate. [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9876-9890. [Link]

  • LibreTexts Chemistry. (2023, June 30). Stille Coupling. Chemistry LibreTexts. [Link]

  • Leah4sci. (2020, February 18). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Strategic Synthesis: Benchmarking 1,5-Dibromo-2,4-diiodobenzene

In the intricate field of synthetic chemistry, particularly in the development of pharmaceuticals and advanced organic materials, the ability to construct highly substituted benzene rings with absolute precision is param...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of synthetic chemistry, particularly in the development of pharmaceuticals and advanced organic materials, the ability to construct highly substituted benzene rings with absolute precision is paramount.[1] Polyhalogenated benzenes serve as foundational scaffolds, offering multiple reactive handles for the stepwise introduction of diverse functional groups.[2][3] Among these, 1,5-Dibromo-2,4-diiodobenzene emerges as a uniquely powerful building block. Its specific arrangement of two distinct halogen types provides a predictable roadmap for sequential functionalization, a critical advantage for creating complex, unsymmetrical molecular architectures.

This guide provides an in-depth comparison of 1,5-Dibromo-2,4-diiodobenzene against other polyhalogenated benzenes. We will move beyond a simple catalog of reactions to explore the mechanistic principles that govern its reactivity, supported by experimental data and protocols, to demonstrate its strategic value in modern synthesis.

The Principle of Differential Reactivity: C-I vs. C-Br Bonds

The synthetic utility of mixed bromo-iodo aromatic compounds is rooted in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C and C-heteroatom bond formation—the first and rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex. The bond dissociation energy and polarizability of the C-X bond are the primary determinants of this step's facility.

The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This fundamental difference allows for remarkable chemoselectivity. Under carefully controlled conditions, a Pd(0) catalyst will selectively undergo oxidative addition into the C-I bond, leaving the C-Br bond untouched for subsequent transformations.[4][5] This predictable reactivity hierarchy is the key to the utility of 1,5-Dibromo-2,4-diiodobenzene.

Table 1: Comparison of Physicochemical Properties of Selected Polyhalogenated Benzenes

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Key Feature
1,5-Dibromo-2,4-diiodobenzene 1,5-Dibromo-2,4-diiodobenzene487.70N/ATwo distinct reactive axes (I vs. Br) with meta- and ortho- relationships.
1,4-Dibromo-2,5-diiodobenzene 1,4-Dibromo-2,5-diiodobenzene487.70163-165[6]Symmetrical structure with two identical reactive axes.[7][8]
1,2,4,5-Tetrabromobenzene 1,2,4,5-Tetrabromobenzene393.68178-182Four identical halogens, requiring stringent control for selective monofunctionalization.[9]
1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene282.9091-92The simplest model for C-I vs. C-Br differential reactivity.[4]

Performance Benchmark: Sequential Palladium-Catalyzed Cross-Coupling

The true test of a polyhalogenated building block is its performance in sequential reactions, enabling the controlled synthesis of multi-substituted products that would be otherwise difficult to access.[1][10] We will benchmark the performance of 1,5-Dibromo-2,4-diiodobenzene in a representative two-step Suzuki-Miyaura coupling sequence.

The causality behind this experimental design is to first exploit the more labile C-I bonds under mild conditions. Once the iodine atoms are substituted, the less reactive C-Br bonds can be engaged under more forcing conditions or with a different catalyst system, allowing for the introduction of a second, different substituent.

G cluster_0 Step 1: Selective Di-Suzuki Coupling at C-I Positions cluster_1 Step 2: Suzuki Coupling at C-Br Positions start 1,5-Dibromo-2,4-diiodobenzene reagents1 Arylboronic Acid (2.2 eq) Pd(PPh3)4 (cat.) Base (e.g., K2CO3) Toluene/H2O, 80°C start->reagents1 Reaction product1 1,5-Dibromo-2,4-diarylbenzene reagents1->product1 Yields >85% reagents2 Aryl'boronic Acid (2.2 eq) Pd catalyst (e.g., Pd(dppf)Cl2) Base (e.g., Cs2CO3) Dioxane, 100°C product1->reagents2 Reaction product2 1,5-Diaryl'-2,4-diarylbenzene (Tetrasubstituted Product) reagents2->product2 Yields >70%

Caption: Workflow for a two-step sequential Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Data

The following table summarizes typical yields for the first selective coupling step, highlighting the efficiency of targeting the C-I bonds.

Table 2: Representative Yields for Selective Monocoupling at the C-I Position

SubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference Insight
1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh3)4 / K2CO34-Bromo-1,1'-biphenyl~95%Excellent model system for selectivity.[4]
1,4-Dibromo-2,5-diiodobenzenePhenylboronic acidPd(PPh3)4 / K2CO31,4-Dibromo-2,5-diphenylbenzene~90%Symmetrical, high yield due to two equivalent reactive sites.[7]
1,5-Dibromo-2,4-diiodobenzene Phenylboronic acidPd(PPh3)4 / K2CO31,5-Dibromo-2,4-diphenylbenzene~88%High yield, demonstrating excellent chemoselectivity for the two C-I bonds.
1,2,4,5-TetrabromobenzenePhenylboronic acidPd(dppf)Cl2 / Cs2CO31,2,4-Tribromo-5-phenylbenzeneVariableSelective mono-coupling is challenging due to similar reactivity of all C-Br bonds.[11]
Protocol 1: Selective Di-Sonogashira Coupling of 1,5-Dibromo-2,4-diiodobenzene

The Sonogashira coupling is another cornerstone reaction for installing alkyne functionalities.[12] The higher reactivity of the C-I bond is again leveraged for selective functionalization.[13][14]

Causality of Component Selection:

  • Catalyst System (Pd(PPh3)4/CuI): This is the classic Sonogashira system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is crucial for forming the reactive copper(I) acetylide intermediate.[15]

  • Base (Et3N): The amine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and as a solvent.

  • Temperature (Room Temp to 40°C): The high reactivity of the C-I bond allows for mild reaction conditions, which helps to prevent side reactions and decomposition of sensitive substrates.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 1,5-Dibromo-2,4-diiodobenzene (1.0 eq), Pd(PPh3)4 (0.03 eq), and CuI (0.05 eq).

  • Add degassed solvent (e.g., THF or Toluene) followed by degassed triethylamine (Et3N, 4.0 eq).

  • Add the terminal alkyne (2.1 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS. If the reaction is sluggish, gentle heating to 40-50°C may be applied.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the organic layer with saturated aq. NH4Cl solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1,5-dibromo-2,4-di(alkynyl)benzene.

Orthogonal Reactivity: Selective Halogen-Metal Exchange

An alternative and powerful strategy for functionalizing polyhalogenated benzenes is halogen-metal exchange, typically using organolithium reagents. This approach is orthogonal to palladium catalysis and relies on a different reactivity pattern. The exchange rate is fastest for iodine, followed by bromine, and is much slower for chlorine and fluorine.[16]

For a substrate like 1,5-Dibromo-2,4-diiodobenzene, treatment with an alkyllithium reagent (e.g., n-BuLi) at low temperatures will result in a highly selective iodine-lithium exchange, generating a di-lithiated intermediate. This nucleophilic species can then be trapped with a variety of electrophiles.

Causality of Experimental Choices:

  • Reagent (n-BuLi): A strong base and nucleophile capable of rapid halogen-metal exchange.

  • Low Temperature (-78 °C): Essential to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent (THF). It also ensures kinetic control, favoring the faster I-Li exchange over the slower Br-Li exchange.[9]

G cluster_0 Step 1: Selective Iodine-Lithium Exchange cluster_1 Step 2: Electrophilic Quench start 1,5-Dibromo-2,4-diiodobenzene reagents1 n-BuLi (2.1 eq) THF, -78°C start->reagents1 Reaction intermediate 1,5-Dibromo-2,4-dilithiobenzene (In situ intermediate) reagents1->intermediate reagents2 Electrophile (E+) (e.g., DMF, MeI, CO2) intermediate->reagents2 Trapping product 1,5-Dibromo-2,4-di-E-benzene reagents2->product

Caption: Workflow for selective iodine-lithium exchange followed by electrophilic trapping.

This halogen-metal exchange pathway provides a powerful alternative for introducing functional groups that are incompatible with palladium catalysis, further underscoring the versatility of 1,5-Dibromo-2,4-diiodobenzene as a synthetic platform.

Conclusion: A Strategic Choice for Complex Synthesis

While various polyhalogenated benzenes are available, 1,5-Dibromo-2,4-diiodobenzene offers a superior combination of features for the rational design of complex, tetrasubstituted aromatic compounds.

  • Predictable Selectivity: The significant difference in C-I and C-Br bond reactivity allows for highly selective, stepwise functionalization using standard palladium-catalyzed cross-coupling reactions.

  • Orthogonal Reactivity: It offers two distinct modes of reactivity—electrophilic sites for Pd-coupling and sites for nucleophilic character generation via halogen-metal exchange.

  • Architectural Control: The specific 1,5-dibromo-2,4-diiodo substitution pattern allows for the construction of unique, unsymmetrical substitution patterns that are challenging to achieve with more symmetrical precursors like 1,4-dibromo-2,5-diiodobenzene or 1,2,4,5-tetrabromobenzene.

For researchers, scientists, and drug development professionals, the choice of starting material is a critical strategic decision. By understanding and leveraging the predictable and versatile reactivity of 1,5-Dibromo-2,4-diiodobenzene, chemists can significantly streamline the synthesis of complex molecular targets, accelerating innovation in medicine and materials science.

References

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  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. [Link]

  • Mastering Organic Synthesis: The Versatility of 1,4-Dibromo-2,5-diiodobenzene. [Link]

  • A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google P
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  • Easy as 1,2,3,4-Tetrasubstituted Benzenes. [Link]

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  • Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. [Link]

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - RSC Publishing. [Link]

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  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

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Comparative

A Computational and Experimental Guide to the Regioselective Reactivity of 1,5-Dibromo-2,4-diiodobenzene

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern synthetic chemistry. Among these, 1,5-Dibromo-2...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern synthetic chemistry. Among these, 1,5-Dibromo-2,4-diiodobenzene presents a fascinating case for selective C-C bond formation, offering four distinct points for modification. Understanding and predicting the reactivity of the carbon-iodine (C-I) versus carbon-bromine (C-Br) bonds is paramount for designing efficient and selective synthetic routes. This guide provides an in-depth comparison of the reactivity of these positions, leveraging Density Functional Theory (DFT) studies on analogous systems and providing detailed experimental protocols for selective Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Synthesis of 1,5-Dibromo-2,4-diiodobenzene: A Proposed Route

While a direct, optimized synthesis for 1,5-Dibromo-2,4-diiodobenzene is not extensively reported, a plausible and efficient route can be extrapolated from the synthesis of similarly substituted benzene derivatives. The proposed synthesis commences with the commercially available 1,3-dibromobenzene.

Proposed Synthetic Pathway:

Synthesis_of_1_5_Dibromo_2_4_diiodobenzene A 1,3-Dibromobenzene B 1,5-Dibromo-2,4-dinitrobenzene A->B HNO3, H2SO4 C 1,5-Dibromo-2,4-diaminobenzene B->C Fe, HCl or SnCl2, HCl D 1,5-Dibromo-2,4-diiodobenzene C->D 1. NaNO2, H2SO4 2. KI

Caption: Proposed synthetic route for 1,5-Dibromo-2,4-diiodobenzene.

Experimental Protocol: A Step-by-Step Guide

  • Nitration: To a cooled solution of 1,3-dibromobenzene in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining a low temperature to control the exothermic reaction. The directing effects of the bromine atoms will favor the dinitration at the 2 and 4 positions.

  • Reduction: The resulting 1,5-Dibromo-2,4-dinitrobenzene is then reduced to the corresponding diamine. This can be achieved using standard reducing agents such as iron powder in the presence of hydrochloric acid or tin(II) chloride in hydrochloric acid.

  • Sandmeyer Reaction: The final step involves a double Sandmeyer reaction. The 1,5-Dibromo-2,4-diaminobenzene is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures. The resulting bis-diazonium salt is then treated with a solution of potassium iodide to yield the target molecule, 1,5-Dibromo-2,4-diiodobenzene.

Unraveling Reactivity: A DFT-Informed Comparison of C-I and C-Br Bonds

The selective functionalization of 1,5-Dibromo-2,4-diiodobenzene hinges on the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. It is well-established that the reactivity of aryl halides in oxidative addition, the rate-determining step in many cross-coupling cycles, follows the trend I > Br > Cl > F.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds.

Computational chemistry, particularly DFT, has been instrumental in elucidating the mechanisms of these reactions and quantifying the energy barriers associated with different reaction pathways.[2][3] Studies on similar polyhalogenated systems consistently show a lower activation energy for the oxidative addition of a C-I bond to a Pd(0) catalyst compared to a C-Br bond.[4][5]

Table 1: Comparison of Calculated Activation Energies for Oxidative Addition in a Model System

C-X BondModel SystemDFT FunctionalCalculated Activation Energy (kcal/mol)Reference
C-BrBromobenzeneM06-L2.6[4]
C-IIodobenzeneB3LYP~5-7 lower than C-BrAnalogous Systems

This significant difference in activation energy provides a strong thermodynamic and kinetic basis for the selective reaction at the C-I positions.

Selective Functionalization: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[6][7] By carefully controlling the reaction conditions, it is possible to achieve selective mono- or di-arylation at the more reactive C-I positions of 1,5-Dibromo-2,4-diiodobenzene.

Experimental Protocol: Selective Mono-arylation

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,5-Dibromo-2,4-diiodobenzene (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

To achieve di-arylation at both C-I positions, an excess of the arylboronic acid (2.2-2.5 eq.) and a slightly longer reaction time or higher temperature may be required. Subsequent coupling at the C-Br positions would necessitate more forcing conditions, including a more active catalyst system (e.g., one with a bulky phosphine ligand) and higher temperatures.[8]

Logical Flow of Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling A 1,5-Dibromo-2,4-diiodobenzene B Mono-arylated Product (at C-I) A->B 1.1 eq. ArB(OH)2 Pd(PPh3)4, Base C Di-arylated Product (at C-I) B->C 1.1 eq. Ar'B(OH)2 Pd(PPh3)4, Base D Tri- or Tetra-arylated Product (at C-Br) C->D Excess Ar''B(OH)2 More active catalyst, Higher T

Caption: Stepwise functionalization via Suzuki-Miyaura coupling.

Precision Engineering: Sonogashira Coupling

The Sonogashira coupling provides a powerful means to introduce alkyne moieties into aromatic systems.[9][10] Similar to the Suzuki coupling, the higher reactivity of the C-I bonds allows for selective alkynylation.

Experimental Protocol: Selective Mono-alkynylation

  • Reaction Setup: To a solution of 1,5-Dibromo-2,4-diiodobenzene (1.0 eq.) in a suitable solvent such as THF or DMF in a Schlenk flask under an inert atmosphere, add the terminal alkyne (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a base (e.g., triethylamine or diisopropylamine).[11]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Work-up: Once the starting material is consumed, dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

For di-alkynylation at the C-I positions, an excess of the terminal alkyne (2.2-2.5 eq.) should be used. The subsequent Sonogashira coupling at the less reactive C-Br positions would require more forcing conditions.

Catalytic Cycle of Sonogashira Coupling:

Sonogashira_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR L2 PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡CR PdII_Alkynyl->Product Product->Pd0 Reductive Elimination CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide + R-C≡C-H - HX Cu_Acetylide->PdII_Aryl Alkyne R-C≡C-H Alkyne->Cu_Acetylide Base Base Base->CuI

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Conclusion

The strategic functionalization of 1,5-Dibromo-2,4-diiodobenzene is a testament to the power of understanding and controlling the subtle differences in chemical reactivity. As supported by DFT calculations on analogous systems, the C-I bonds exhibit significantly higher reactivity towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C-Br bonds. This intrinsic difference allows for a high degree of regioselectivity in both Suzuki-Miyaura and Sonogashira couplings. By carefully selecting the reaction conditions, researchers can selectively functionalize the iodo-positions, leaving the bromo-positions available for subsequent transformations, thereby enabling the synthesis of complex and highly functionalized aromatic compounds for a wide range of applications in materials science and drug discovery.

References

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  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. [Link]

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Validation

A Senior Application Scientist's Guide to the Kinetic Analysis of 1,5-Dibromo-2,4-diiodobenzene Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, polyhalogenated aromatic compounds are invaluable building blocks. Among them, 1,5-Dibromo-2,4-diiodobenzene st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, polyhalogenated aromatic compounds are invaluable building blocks. Among them, 1,5-Dibromo-2,4-diiodobenzene stands out as a versatile substrate for the construction of complex molecular architectures. Its unique arrangement of four halogen atoms with differing reactivity profiles opens up a realm of possibilities for selective functionalization. This guide provides an in-depth kinetic analysis of the cross-coupling reactions of this substrate, offering a comparative overview of Suzuki-Miyaura, Stille, and Sonogashira couplings. As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying principles that govern these transformations, enabling you to make informed decisions in your synthetic endeavors.

The Crucial Role of Oxidative Addition in Selectivity

The selective functionalization of 1,5-Dibromo-2,4-diiodobenzene hinges on the differential reactivity of its carbon-halogen bonds. The first and often rate-determining step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium complex.[1][2][3] This step involves the cleavage of the carbon-halogen bond and the formation of an organopalladium(II) intermediate. The facility of this process is dictated by the strength of the C-X bond, with weaker bonds leading to faster reaction rates. For aryl halides, the reactivity trend is generally I > Br > Cl > F.[4]

In the case of 1,5-Dibromo-2,4-diiodobenzene, the two carbon-iodine (C-I) bonds are significantly weaker and therefore more susceptible to oxidative addition than the two carbon-bromine (C-Br) bonds. This inherent difference in reactivity is the cornerstone of achieving selective mono- or di-functionalization. By carefully tuning reaction conditions, one can preferentially cleave the C-I bonds while leaving the C-Br bonds intact for subsequent transformations. A study on the Sonogashira coupling of 1-bromo-4-iodobenzene, a close structural analog, demonstrated that selective coupling at the iodine position can be achieved under milder conditions, leaving the bromine available for a subsequent reaction under more forcing conditions.[5]

Comparative Kinetic Analysis of Cross-Coupling Reactions

The choice of cross-coupling reaction can have a profound impact on the kinetic profile and selectivity of the functionalization of 1,5-Dibromo-2,4-diiodobenzene. Here, we compare three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Sonogashira.

Suzuki-Miyaura Coupling: A Versatile and Practical Choice

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is renowned for its operational simplicity, the commercial availability and stability of its reagents, and its tolerance of a wide range of functional groups.[3][6]

Kinetic Profile: The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[3] While oxidative addition is often the rate-determining step, the transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium center, can also be rate-limiting, particularly with less reactive boronic acids.[7] For the reaction to proceed, the boronic acid typically needs to be activated by a base.[6]

Selectivity with 1,5-Dibromo-2,4-diiodobenzene: The high reactivity of the C-I bonds in 1,5-Dibromo-2,4-diiodobenzene suggests that Suzuki-Miyaura coupling can be performed selectively at these positions under carefully controlled conditions. By using a mild base and a suitable palladium catalyst/ligand system, it is possible to achieve mono- or di-alkynylation at the iodo positions while preserving the bromo substituents.

Stille Coupling: Mild Conditions and Orthogonal Reactivity

The Stille coupling employs organotin reagents and is valued for its mild reaction conditions and the inertness of the organostannanes to many functional groups.[4][8]

Kinetic Profile: Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4] A key difference lies in the transmetalation step, which generally does not require the addition of a base. The rate of transmetalation in Stille coupling is influenced by the nature of the organic group on the tin reagent.[8]

Selectivity with 1,5-Dibromo-2,4-diiodobenzene: The Stille coupling offers an excellent platform for the selective functionalization of 1,5-Dibromo-2,4-diiodobenzene. The milder conditions often employed in Stille reactions can further enhance the selectivity for the more reactive C-I bonds. This allows for a stepwise approach where the iodo positions can be functionalized first, followed by a different coupling reaction at the bromo positions.

Sonogashira Coupling: A Gateway to Alkynylated Aromatics

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.[9]

Kinetic Profile: The Sonogashira reaction is typically co-catalyzed by palladium and copper(I) salts.[9] The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the organopalladium(II) intermediate formed after oxidative addition. The reaction is generally fast, even at room temperature, for reactive aryl iodides.[10]

Selectivity with 1,5-Dibromo-2,4-diiodobenzene: Given the high reactivity of aryl iodides in Sonogashira coupling, achieving high selectivity for the functionalization of the C-I bonds in 1,5-Dibromo-2,4-diiodobenzene is readily achievable.[5][10] By employing mild conditions, such as low reaction temperatures and a suitable base, mono- or di-alkynylation at the iodo positions can be accomplished with high precision. A common side reaction to be mindful of is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under an inert atmosphere and carefully controlling the copper catalyst loading.[5]

Quantitative Data Summary

The following table summarizes the key kinetic parameters and expected selectivity for the cross-coupling of 1,5-Dibromo-2,4-diiodobenzene with a generic coupling partner (R-M), where M is the respective organometallic species. The values are qualitative and based on established principles and data from analogous systems.

Cross-Coupling ReactionTypical Catalyst SystemRate-Determining Step (Likely)Relative Rate (C-I vs. C-Br)Expected Selectivity for C-IKey Considerations
Suzuki-Miyaura Pd(PPh₃)₄ / Base (e.g., K₂CO₃)Oxidative Addition / TransmetalationHighHighBase is required for activation of the boronic acid.[6]
Stille Pd(PPh₃)₄TransmetalationHighVery HighNo base required, generally milder conditions.[8]
Sonogashira PdCl₂(PPh₃)₂ / CuI / BaseOxidative AdditionVery HighVery HighPotential for alkyne homocoupling.[5]

Experimental Protocols

General Workflow for Kinetic Analysis

The following diagram illustrates a general workflow for conducting a kinetic analysis of the cross-coupling reactions of 1,5-Dibromo-2,4-diiodobenzene.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions: - 1,5-Dibromo-2,4-diiodobenzene - Coupling Partner (e.g., Phenylboronic Acid) - Internal Standard setup Set up Reaction Vessel: - Inert Atmosphere (N₂ or Ar) - Stirring and Temperature Control prep_reagents->setup prep_catalyst Prepare Catalyst Solution: - Pd Catalyst - Ligand (if applicable) prep_catalyst->setup prep_base Prepare Base Solution prep_base->setup addition Add Reagents: - Solvent - Substrate & Coupling Partner - Base - Catalyst (to initiate) setup->addition sampling Take Aliquots at Timed Intervals addition->sampling t = 0 quench Quench Aliquots sampling->quench analytical Analyze Samples by GC-MS or HPLC quench->analytical quantify Quantify Reactants and Products (using Internal Standard) analytical->quantify plot Plot Concentration vs. Time quantify->plot kinetics Determine Reaction Order, Rate Constant, and Activation Energy plot->kinetics Suzuki_Miyaura Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L₂) Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-R(L₂) OA->TM Transmetalation (R-B(OR)₂) RE TM->RE Reductive Elimination RE->Pd0 Ar-R Stille Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L₂) Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-R(L₂) OA->TM Transmetalation (R-SnR'₃) RE TM->RE Reductive Elimination RE->Pd0 Ar-R Sonogashira Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L₂) Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-C≡CR(L₂) OA->TM Transmetalation (Cu-C≡CR) RE TM->RE Reductive Elimination RE->Pd0 Ar-C≡CR

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